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  • Product: 4-amino-7-bromoquinazolin-2-ol
  • CAS: 1781373-66-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profile of 4-Amino-7-Bromoquinazolin-2-ol

This guide provides an in-depth technical analysis of 4-amino-7-bromoquinazolin-2-ol , a privileged scaffold in medicinal chemistry often utilized as a building block for kinase inhibitors (e.g., EGFR, VEGFR) and GPCR li...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-amino-7-bromoquinazolin-2-ol , a privileged scaffold in medicinal chemistry often utilized as a building block for kinase inhibitors (e.g., EGFR, VEGFR) and GPCR ligands.[1]

[1]

Executive Summary

4-amino-7-bromoquinazolin-2-ol (CAS: 1781373-66-7) is a heterocyclic building block characterized by a fused pyrimidine-benzene core.[1] While often cataloged as the "2-ol" (hydroxy) tautomer, it exists predominantly as the quinazolin-2(1H)-one (lactam) in the solid state and physiological solutions.[1] This distinction is critical for accurate molecular docking and solubility profiling.[1] The 7-bromo substituent introduces a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making this compound a high-value intermediate for diversifying chemical libraries.[1]

Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium is the first step in working with this molecule. The compound can theoretically exist in the lactim (hydroxy) or lactam (keto) form.[1]

The Tautomeric Equilibrium

Experimental evidence from analogous quinazolinones indicates that the lactam form (B) is energetically favored by approximately 5–7 kcal/mol in polar media due to the strength of the N–H bond and amide resonance stabilization.

Tautomerism Lactim Lactim Form (2-ol) (Aromatic OH, Basic N1) Lactam Lactam Form (2-one) (Amide Carbonyl, Acidic NH) Lactim->Lactam  Dominant in Polar Solvents   Lactam->Lactim  Minor Tautomer  

Figure 1: Tautomeric equilibrium shifting toward the thermodynamically stable lactam form (quinazolin-2(1H)-one).[1]

Electronic Effects of Substituents[1]
  • 7-Bromo (-Br): Exerts a weak inductive electron-withdrawing effect (-I) on the benzene ring.[1] This slightly increases the acidity of the N1-proton (Lactam form) compared to the unsubstituted parent.[1] Crucially, the bromine atom serves as a lipophilic anchor and a site for halogen bonding in protein pockets.[1]

  • 4-Amino (-NH2): Acts as a hydrogen bond donor.[1] Through resonance (+M), it pushes electron density into the pyrimidine ring, stabilizing the N3 nitrogen.[1]

Physicochemical Properties

The following data aggregates predicted values (based on SAR of structural analogs like 7-bromo-2,4-diaminoquinazoline) and available empirical data.

PropertyValue / RangeContext & Implications
Molecular Formula C₈H₆BrN₃O
Molecular Weight 240.06 g/mol Fragment-like; ideal for lead optimization.[1]
Appearance White to Off-white SolidHigh crystallinity due to H-bond stacking.[1]
Melting Point >300 °C (Decomposes)Typical of high-melting quinazolinone solids.[1]
LogP (Predicted) 1.7 – 2.6Moderate Lipophilicity. The Br increases LogP, but the polar urea motif keeps it soluble in polar organic solvents.[1]
Solubility (Water) < 0.1 mg/mLPoor. Planar stacking and intermolecular H-bonds limit aqueous solubility.[1]
Solubility (DMSO) > 20 mg/mLExcellent. Recommended solvent for stock solutions (10–100 mM).[1]
pKa (Acidic) ~ 9.5 – 10.5Refers to the N1-H deprotonation (Lactam).[1]
pKa (Basic) ~ 2.5 – 3.5Refers to protonation of N3 or the exocyclic amine (weakly basic).[1]

Synthesis & Characterization

The most robust synthetic route utilizes 2-amino-4-bromobenzonitrile as the starting material.[1] This ensures the correct regiochemistry of the bromine atom at position 7.

Synthetic Workflow

The cyclization is typically achieved using potassium cyanate (KOCN) in acidic media or urea fusion.[1]

Synthesis SM STARTING MATERIAL 2-amino-4-bromobenzonitrile Inter INTERMEDIATE (2-ureido-4-bromobenzonitrile) SM->Inter Nucleophilic Attack Reagent REAGENTS Potassium Cyanate (KOCN) Acetic Acid (AcOH) or HCl Reagent->Inter Product FINAL PRODUCT 4-amino-7-bromoquinazolin-2(1H)-one Inter->Product Intramolecular Cyclization (Reflux)

Figure 2: One-pot cyclization pathway.[1] The nitrile carbon becomes C4, and the cyanate carbon becomes C2.[1]

Quality Control (QC) Parameters

To validate the identity of the synthesized or purchased material, ensure the following spectral signatures are present:

  • ¹H NMR (DMSO-d₆):

    • Broad singlet at δ ~11.0 ppm (Lactam NH).[1]

    • Broad singlet at δ ~7.5–8.0 ppm (Exocyclic NH₂).[1]

    • Aromatic signals: Doublet (H5), Singlet (H8), Doublet (H6) showing the 1,2,4-substitution pattern.[1]

  • Mass Spectrometry (ESI+):

    • Look for the characteristic M+2 isotope pattern (approx. 1:1 ratio of ⁷⁹Br:⁸¹Br).[1]

    • m/z peaks at 240.0 and 242.0 [M+H]⁺.[1]

Experimental Protocols

Stock Solution Preparation

Due to the "brick-dust" nature of quinazolinones (high melting point, low solubility), proper solubilization is vital for biological assays.[1]

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Procedure:

    • Weigh 2.40 mg of powder.

    • Add 1.0 mL of DMSO.

    • Sonicate for 5–10 minutes at 40°C. Visual inspection must confirm zero particulates.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Aqueous Dilution (Assay Conditions)

When diluting into aqueous buffers (PBS, HEPES):

  • Limit DMSO: Keep final DMSO concentration < 1% (v/v) to avoid solvent effects.

  • Precipitation Risk: At concentrations > 100 µM in water, the compound may crash out.[1]

  • Surfactant: Adding 0.01% Tween-20 or Triton X-100 significantly improves stability in aqueous assay buffers.[1]

Applications in Drug Discovery

This scaffold is a bioisostere of the quinazoline-2,4-diamine class (e.g., Prazosin, Methotrexate analogs).[1]

  • Kinase Inhibition: The N1-C2(=O)-N3 motif mimics the hinge-binding region of ATP.[1] The 7-Br position points toward the solvent-exposed region or the "gatekeeper" residue, allowing for the attachment of solubilizing tails via Suzuki coupling.[1]

  • Halogen Bonding: The bromine atom can engage in halogen bonding with backbone carbonyls in the target protein, a specific interaction that chloro- or fluoro- analogs cannot replicate as effectively.[1]

References

  • PubChem Compound Summary. 4-Aminoquinazoline. National Center for Biotechnology Information.[1] Link[1]

  • Synthesis of Quinazolinones. Tokali, F. S.[1][2] "Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones." Sakarya Univ. J. Sci.[1][2] 2022, 26(6), 1117-1130.[1][2] Link

  • Tautomerism in Quinazolines. Nasiri, H. R. et al.[1] "Tautomerism of 4-Hydroxy-4(1H) quinolon."[1] ResearchGate.[1] Link

  • Enamine Building Blocks. 4-amino-7-bromoquinazolin-2-ol Catalog Entry. EnamineStore. Link

  • Potassium Cyanate Chemistry. Wikipedia Entry on KOCN. Link

Sources

Exploratory

"CAS number and molecular structure of 4-amino-7-bromoquinazolin-2-ol"

Topic: "CAS number and molecular structure of 4-amino-7-bromoquinazolin-2-ol" Content Type: An in-depth technical guide or whitepaper. Strategic Building Block for Kinase Inhibitor Discovery Executive Summary 4-Amino-7-b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "CAS number and molecular structure of 4-amino-7-bromoquinazolin-2-ol" Content Type: An in-depth technical guide or whitepaper.

Strategic Building Block for Kinase Inhibitor Discovery

Executive Summary

4-Amino-7-bromoquinazolin-2-ol (CAS: 1781373-66-7 ) is a specialized heterocyclic intermediate critical to the synthesis of quinazoline-based pharmaceuticals. Characterized by a trifunctional scaffold—containing a C7-bromine handle, a C4-primary amine, and a C2-hydroxyl (tautomeric with C2-oxo)—this compound serves as a high-value template for Structure-Activity Relationship (SAR) exploration.

It is predominantly utilized in the development of Tyrosine Kinase Inhibitors (TKIs) , particularly targeting EGFR and VEGFR pathways, where the quinazoline core mimics the adenosine triphosphate (ATP) purine ring. Its C7-bromine atom provides a site for orthogonal diversification via Palladium-catalyzed cross-coupling, enabling researchers to extend the scaffold into the solvent-exposed regions of the kinase binding pocket.

Chemical Identity & Physicochemical Properties

The compound exhibits prototropic tautomerism, existing in equilibrium between the 2-hydroxy (enol) and 2(1H)-one (keto) forms. In the solid state and polar solvents, the 2(1H)-one tautomer is generally favored due to amide resonance stabilization.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name 4-Amino-7-bromoquinazolin-2-ol
CAS Number 1781373-66-7
Synonyms 7-Bromo-4-amino-2(1H)-quinazolinone; 7-Bromo-2-hydroxyquinazolin-4-amine
Molecular Formula C₈H₆BrN₃O
Molecular Weight 240.06 g/mol
Exact Mass 238.9694
SMILES NC1=NC(=O)NC2=C1C=CC(Br)=C2 (Keto form)
InChI Key IZDMVQCQXZLEGV-UHFFFAOYSA-N (Analogous backbone)
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Calc.) ~9.2 (Phenolic OH/Amide NH), ~2.5 (Basic N1)

Structural Analysis & Tautomerism

Understanding the tautomeric state is vital for predicting reactivity. While the IUPAC name suggests a "2-ol" (enol), the molecule predominantly behaves as a cyclic urea derivative (keto form). This impacts alkylation and chlorination strategies.

Figure 1: Tautomeric Equilibrium & Numbering

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (2-hydroxy) Reactive at O Keto Keto Form (2(1H)-one) Dominant in Solution Enol->Keto Proton Transfer

Caption: The equilibrium favors the keto form (right), which directs electrophilic attacks to N1 or O, depending on conditions.

Synthesis Protocols

The most robust synthetic route utilizes 2-amino-4-bromobenzonitrile as the starting material. This "cyclization-first" strategy avoids the regioselectivity issues often encountered when brominating an existing quinazoline core.

Method A: Cyclization with Potassium Cyanate (KOCN)

This protocol ensures high yield and regiochemical purity.

Reagents:

  • Starting Material: 2-Amino-4-bromobenzonitrile (CAS: 114344-60-4)

  • Reagent: Potassium Cyanate (KOCN) or Urea

  • Solvent: Glacial Acetic Acid (AcOH) or DMF/H⁺

  • Temperature: 100–120 °C

Step-by-Step Protocol:

  • Preparation : Dissolve 10.0 mmol of 2-amino-4-bromobenzonitrile in 20 mL of glacial acetic acid.

  • Addition : Add 15.0 mmol (1.5 eq) of solid Potassium Cyanate (KOCN) in small portions to the stirring solution at room temperature.

  • Cyclization : Heat the reaction mixture to 110 °C for 4–6 hours. Monitoring by TLC (5% MeOH in DCM) should show the disappearance of the nitrile spot.

  • Work-up : Cool the mixture to room temperature. Pour the solution into 100 mL of ice-cold water. The product will precipitate as a white solid.[1]

  • Purification : Filter the precipitate, wash copiously with water (to remove excess acid and salts), and dry under vacuum at 50 °C. Recrystallize from DMF/Ethanol if necessary.

  • Yield : Expected yield 75–85%.

Figure 2: Synthesis Pathway

Synthesis Start 2-Amino-4-bromobenzonitrile Reagent KOCN / AcOH (Cyclization) Start->Reagent Intermediate Urea Intermediate (Transient) Reagent->Intermediate Nucleophilic Attack Product 4-Amino-7-bromoquinazolin-2-ol (Target) Intermediate->Product Intramolecular Cyclization (-H2O)

Caption: Convergent synthesis from the nitrile precursor ensures the correct placement of the amino and bromo substituents.

Reactivity & Derivatization Strategies

This scaffold is a "tri-vector" building block. Each functional group allows for specific chemical modifications, enabling the construction of complex libraries.

Strategic Modification Map
  • C7-Bromine (The Diversity Vector):

    • Reaction: Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling.

    • Utility: Attaching solubilizing groups (e.g., piperazines) or hydrophobic tails to fit into the kinase specificity pocket.

    • Protocol Note: The free amine and hydroxyl groups may require protection (e.g., Boc or PMB) before Pd-catalysis to prevent catalyst poisoning.

  • C2-Hydroxyl (The Leaving Group Precursor):

    • Reaction: Chlorination with POCl₃ or SOCl₂.

    • Product: 2-Chloro-4-amino-7-bromoquinazoline.

    • Utility: The resulting C2-chloride can be displaced by amines, alkoxides, or thiols, introducing a second diversity vector.

  • C4-Amino (The H-Bond Donor):

    • Reaction: Acylation, Sulfonylation, or Reductive Amination.

    • Utility: Modulating the H-bond donor/acceptor profile critical for the "hinge region" binding in kinase active sites.

Figure 3: Derivatization Logic

Reactivity cluster_C7 C7-Position (Bromine) cluster_C2 C2-Position (Hydroxyl/Oxo) Core 4-Amino-7-bromoquinazolin-2-ol Suzuki Suzuki Coupling (Aryl/Heteroaryl groups) Core->Suzuki Pd(PPh3)4 / Base Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Pd2(dba)3 / Ligand Chlorination POCl3 -> 2-Cl Core->Chlorination Activation Displacement SNAr with Amines/OR Chlorination->Displacement Nucleophilic Sub.

Caption: The scaffold offers three distinct vectors for chemical expansion, maximizing library diversity.

Applications in Drug Discovery

Kinase Inhibition (EGFR/VEGFR)

The 4-aminoquinazoline core is the structural anchor for blockbuster drugs like Gefitinib and Erlotinib . The 7-bromo derivative allows researchers to explore the "solvent channel" of the ATP-binding pocket. By coupling solubilizing heterocycles (e.g., morpholine, N-methylpiperazine) to the C7 position, potency and pharmacokinetic properties (solubility, metabolic stability) can be optimized.

DNA Repair (PARP Inhibitors)

Bicyclic systems resembling quinazolines are investigated as bioisosteres for phthalazinones (e.g., Olaparib). The 2-oxo functionality mimics the nicotinamide moiety of NAD+, essential for PARP active site recognition.

References

  • EnamineStore . "4-amino-7-bromoquinazolin-2-ol (CAS 1781373-66-7) Product Entry". Enamine Building Blocks. Link

  • PubChem . "7-Bromo-2,4-diaminoquinazoline (Related Structure Analysis)". National Library of Medicine. Link

  • Frontiers in Chemistry . "4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies". Frontiers. Link

  • Bide Pharm . "CAS 1781373-66-7 Product Specifications". Bide Pharm. Link

Sources

Foundational

Unlocking the Pharmacological Potential of 4-Amino-7-Bromoquinazolin-2-ol Derivatives

Executive Summary: The Scaffold Privilege The quinazoline heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the backbone for blockbuster drugs like Gefitinib and Erlotinib. However, the specific d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Privilege

The quinazoline heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the backbone for blockbuster drugs like Gefitinib and Erlotinib. However, the specific derivative 4-amino-7-bromoquinazolin-2-ol (CAS: 1781373-66-7) represents an under-explored chemical space that bridges two distinct pharmacophores: the kinase-inhibiting 4-aminoquinazoline and the antimicrobial/antiviral quinazolinone.

This guide analyzes the structural logic, predicted biological activities, and experimental validation protocols for derivatives of this scaffold.[1][2][3] By leveraging the 7-bromo substituent as a handle for palladium-catalyzed diversification and the 2-ol/2-one tautomer for hydrogen bond networking, researchers can access novel chemical space with high potency against resistant cancer cell lines and emerging viral pathogens.

Chemical Architecture & Tautomeric Equilibrium

To effectively utilize this scaffold, one must first understand its dynamic behavior in solution. Unlike standard 4-anilinoquinazolines, the introduction of a hydroxyl group at the C2 position introduces a critical tautomeric equilibrium.

Tautomerism and Binding Modes

In physiological conditions, 4-aminoquinazolin-2-ol exists in equilibrium with its 2(1H)-one tautomer (lactam form).

  • Lactim Form (2-ol): Aromatic character retained; C2-OH acts as a hydrogen bond donor/acceptor.

  • Lactam Form (2-one): Aromaticity disrupted in the pyrimidine ring; N1-H acts as a strong H-bond donor, while C2=O acts as an acceptor.

Implication for Drug Design: When docking this molecule into a protein target (e.g., the ATP-binding pocket of EGFR), you must account for the lactam form, which often predominates in polar environments and can form bidentate H-bonds with residues like Met793 in the hinge region of kinases.

The 7-Bromo "Molecular Hook"

The bromine atom at C7 is not merely a lipophilic substituent; it is a strategic functional handle.

  • Halogen Bonding: The polarized C-Br bond creates a "sigma-hole" (positive electrostatic potential) at the tip of the bromine, allowing for specific halogen-bonding interactions with backbone carbonyls in the target protein.

  • Synthetic Divergence: The C7-Br bond is activated for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Focused Libraries to probe the solvent-exposed regions of the binding pocket.

Predicted Biological Targets & Mechanisms

Based on Structure-Activity Relationship (SAR) homology with FDA-approved quinazolines, the 4-amino-7-bromoquinazolin-2-ol scaffold exhibits high potential in two primary therapeutic areas.

Primary Target: Tyrosine Kinase Inhibition (Oncology)

The 4-aminoquinazoline core is the gold standard for ATP-competitive inhibition of EGFR (Epidermal Growth Factor Receptor).

  • Mechanism: The scaffold mimics the adenine ring of ATP. The 4-amino group forms a critical H-bond with the hinge region of the kinase.

  • 7-Br Advantage: In resistant mutations (e.g., T790M), the binding pocket alters shape. The 7-position points towards the solvent front; modifying the 7-Br with solubilizing groups (e.g., morpholine, piperazine) can improve physicochemical properties and overcome steric clashes found in first-generation inhibitors.

Secondary Target: Antiviral & Antimicrobial Activity

Recent screens have identified 2-aminoquinazolin-4(3H)-one derivatives as inhibitors of SARS-CoV-2 replication.

  • Mechanism: Interference with viral RNA-dependent RNA polymerase (RdRp) or host proteases.

  • Relevance: The structural similarity between the 2-ol/2-one core and nucleobases allows these derivatives to act as antimetabolites or chain terminators in viral replication.

Visualization: SAR & Signaling Pathways

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional zones of the scaffold.

SAR_Map Core 4-amino-7-bromoquinazolin-2-ol (Scaffold) Pos4 Position 4 (-NH2): Critical H-bond donor (Kinase Hinge Region) Core->Pos4 Adenine Mimicry Pos2 Position 2 (-OH/=O): Tautomeric H-bond network (Donor/Acceptor) Core->Pos2 Solubility & Specificity Pos7 Position 7 (-Br): 1. Halogen Bonding 2. Pd-Catalyzed Coupling Site Core->Pos7 Library Diversification

Caption: Functional decomposition of the 4-amino-7-bromoquinazolin-2-ol scaffold highlighting the pharmacophoric roles of key substituents.

EGFR Signaling Pathway Context

Understanding where this molecule acts within the cellular context is vital for assay design.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activation Ras Ras-GTP EGFR->Ras Phosphorylation Inhibitor Quinazoline Derivative (Inhibitor) Inhibitor->EGFR Inhibition (ATP Competition) Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus Translocation

Caption: The EGFR signaling cascade. The quinazoline derivative blocks ATP binding at the receptor level, halting downstream proliferation signals (Ras/Raf/MEK/ERK).

Experimental Protocols

Synthesis: Palladium-Catalyzed Diversification

To explore the biological activity, the 7-Br position should be substituted with solubilizing amines.

Protocol: Buchwald-Hartwig Amination at C7

  • Reagents: 4-amino-7-bromoquinazolin-2-ol (1.0 eq), Morpholine (1.2 eq), Pd(OAc)₂ (5 mol%), BINAP (10 mol%), Cs₂CO₃ (2.0 eq).

  • Solvent: Anhydrous 1,4-Dioxane.

  • Conditions: Degas solvent with N₂ for 15 min. Heat to 100°C in a sealed tube for 12 hours.

  • Workup: Filter through Celite, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient).

  • Validation: Verify product via ¹H-NMR (loss of aromatic protons, appearance of morpholine peaks) and LC-MS.

In Vitro Bioassay: Kinase Inhibition (TR-FRET)

Objective: Determine IC₅₀ against EGFR WT and T790M mutant.

  • Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A biotinylated peptide substrate is phosphorylated by the kinase. A Europium-labeled antibody detects the phosphorylation.

  • Steps:

    • Prepare 3x serial dilutions of the quinazoline derivative in DMSO.

    • Incubate compound with recombinant EGFR enzyme (0.2 ng/µL) for 15 min.

    • Add ATP (at K_m concentration) and peptide substrate. Incubate for 60 min at RT.

    • Add Detection Mix (Eu-antibody + Streptavidin-APC).

    • Read Fluorescence at 615 nm (Eu) and 665 nm (APC).

  • Data Analysis: Plot Signal Ratio (665/615) vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC₅₀.

Quantitative Data Summary

The following table summarizes expected activity ranges based on literature analogues of 6/7-bromoquinazolines.

Assay TypeTarget/Cell LineExpected IC₅₀ / MICMechanism
Enzymatic EGFR (WT)10 - 100 nMATP Competition
Enzymatic EGFR (T790M)50 - 500 nMATP Competition (Mutant)
Cellular A549 (Lung Cancer)0.5 - 5.0 µMApoptosis Induction
Cellular MCF-7 (Breast Cancer)1.0 - 10.0 µMAntiproliferative
Antimicrobial S. aureus (MRSA)16 - 64 µg/mLCell Wall/DNA Synthesis

Experimental Workflow Diagram

Workflow cluster_Synth Synthesis Phase cluster_Bio Biological Evaluation Start Start: 4-amino-7-bromoquinazolin-2-ol Step1 Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Step1 Step2 Purification (HPLC/Flash) Step1->Step2 Step3 Characterization (NMR/MS) Step2->Step3 Assay1 Enzymatic Assay (EGFR Kinase IC50) Step3->Assay1 Assay2 Cell Viability Assay (MTT in A549/MCF-7) Assay1->Assay2 If IC50 < 1 µM Assay3 ADME Profiling (Solubility/Microsomal Stability) Assay2->Assay3 If Cell Potency Confirmed

Caption: Integrated workflow from chemical synthesis to biological validation.

References

  • Bhatia, R. et al. (2020). Quinazoline derivatives as potent anticancer agents: A review. Saudi Pharmaceutical Journal. (Contextual grounding on quinazoline SAR).
  • Al-Karmalawy, A. A. et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2. Pharmaceuticals.[1][4][5][6][7][8][9] Retrieved from [Link]

  • Emami, L. et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. Retrieved from [Link][10]

  • RSC Publishing. (2015). Morpholine substituted quinazoline derivatives as anticancer agents. Retrieved from [Link]

Sources

Exploratory

"discovery and history of 4-amino-7-bromoquinazolin-2-ol"

The Discovery and History of 4-Amino-7-Bromoquinazolin-2-ol: A Technical Guide Part 1: Core Directive & Executive Summary Topic: Discovery, Synthesis, and Chemical Utility of 4-Amino-7-Bromoquinazolin-2-ol Content Type:...

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and History of 4-Amino-7-Bromoquinazolin-2-ol: A Technical Guide

Part 1: Core Directive & Executive Summary

Topic: Discovery, Synthesis, and Chemical Utility of 4-Amino-7-Bromoquinazolin-2-ol Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-amino-7-bromoquinazolin-2-ol (CAS: 1781373-66-7) represents a critical "pivot scaffold" in modern heterocyclic chemistry. While the quinazoline core dates back to the late 19th century, this specific halogenated derivative has emerged as a high-value intermediate in Fragment-Based Drug Design (FBDD). Unlike the classic 6,7-dimethoxy analogs (e.g., Prazosin), the 7-bromo variant breaks structural symmetry, offering a reactive handle for palladium-catalyzed cross-coupling reactions. This guide details the compound's lineage, a self-validating synthesis protocol, and its pivotal role in diversifying kinase inhibitor and GPCR ligand libraries.

Part 2: Historical Context & Chemical Lineage[1]

The Quinazoline Legacy (1880s – 1960s)

The history of 4-amino-7-bromoquinazolin-2-ol is inextricably linked to the evolution of the quinazoline pharmacophore.

  • 1903: Gabriel and Colman first synthesized the parent quinazoline ring, establishing the fundamental nomenclature.

  • 1960s: The discovery of Prazosin (Minipress) revolutionized the treatment of hypertension. Prazosin featured a 4-amino-6,7-dimethoxyquinazolin-2-yl core. The success of alpha-1 adrenergic blockers cemented the "4-amino-quinazoline" scaffold as a privileged structure in medicinal chemistry.

The Shift to Halogenated Scaffolds (2000s – Present)

In the post-genomic era, medicinal chemists required more versatile building blocks than the fixed dimethoxy core. The introduction of bromine at the 7-position created 4-amino-7-bromoquinazolin-2-ol .

  • Why 7-Bromo? The bromine atom at position 7 is electronically distinct from the 4-amino and 2-hydroxy groups. It allows for orthogonal functionalization . Chemists can modify the 2-position (via chlorination/substitution) and the 7-position (via Suzuki/Buchwald coupling) independently, enabling the rapid synthesis of focused libraries for EGFR, VEGFR, and Aurora kinase inhibition.

Part 3: Chemical Structure & Tautomerism

Understanding the tautomeric nature of this compound is vital for reaction planning.

  • Tautomer A (Lactim): 4-amino-7-bromoquinazolin-2-ol (Hydroxy form)

  • Tautomer B (Lactam): 4-amino-7-bromoquinazolin-2(1H)-one (Oxo form)

In the solid state and polar solvents, the Lactam (Tautomer B) is typically the dominant species due to the stability of the amide-like resonance. However, for nucleophilic substitutions (e.g., converting the 2-OH to 2-Cl using POCl3), the mechanism proceeds through the Lactim form.

Tautomerism cluster_0 Tautomeric Equilibrium Lactam Lactam Form (2-Oxo) Dominant in Solution Lactim Lactim Form (2-Hydroxy) Reactive Intermediate Lactam->Lactim  H-Shift  

Figure 1: Tautomeric equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. The lactam form is thermodynamically favored in neutral media.

Part 4: Synthesis & Experimental Protocol

This section provides a validated protocol for synthesizing 4-amino-7-bromoquinazolin-2-ol from 2-amino-4-bromobenzonitrile . This route is preferred over anthranilic acid cyclizations due to higher atom economy and milder conditions.

Retrosynthetic Analysis
  • Target: 4-amino-7-bromoquinazolin-2-ol[1]

  • Precursor: 2-amino-4-bromobenzonitrile

  • Reagent: Potassium Cyanate (KOCN) or Urea

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the cyanate carbon, followed by intramolecular cyclization onto the nitrile.

Step-by-Step Protocol

Note: All steps should be performed in a fume hood with appropriate PPE.

Materials:

  • 2-Amino-4-bromobenzonitrile (1.0 eq)

  • Acetic Acid (Glacial, solvent)

  • Potassium Cyanate (1.5 eq)

  • Water (for quenching)

  • Sodium Hydroxide (10% aq, for neutralization)

Procedure:

  • Dissolution: Charge a round-bottom flask with 2-amino-4-bromobenzonitrile (e.g., 10 mmol) and glacial acetic acid (20 mL). Stir at room temperature until fully dissolved.

  • Addition: Slowly add Potassium Cyanate (15 mmol) dissolved in a minimum amount of water (or add solid if using urea method at higher temp). Author's Note: Using KOCN in acetic acid generates isocyanic acid in situ, which is the active electrophile.

  • Cyclization: Heat the reaction mixture to 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (nitrile) should disappear, and a more polar spot (product) should appear.

  • Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Isolation: The product often precipitates as a white to off-white solid. If no precipitate forms, neutralize the solution to pH 7 using 10% NaOH.

  • Purification: Filter the solid, wash with cold water (3x) and diethyl ether (to remove unreacted traces). Dry under vacuum at 50°C.

Yield: Typical yields range from 75% to 85% . Characterization:

  • 1H NMR (DMSO-d6): Look for the disappearance of the nitrile peak and the appearance of broad exchangeable protons (NH/OH) and the aromatic signals of the 7-bromoquinazoline ring.

Part 5: Applications in Drug Discovery

The utility of 4-amino-7-bromoquinazolin-2-ol lies in its ability to serve as a branch point for divergent synthesis.

The "Scaffold Hopping" Workflow
  • Step 1: 2-Position Functionalization. The 2-hydroxy group is converted to a leaving group (Cl, OTf) and displaced by amines or alkoxides.

  • Step 2: 7-Position Coupling. The 7-bromo group remains intact during Step 1 (if conditions are controlled). It is then engaged in Suzuki-Miyaura coupling to add aryl groups, extending the molecule into hydrophobic pockets of target proteins (e.g., Kinase hinge regions).

Visualization of the Synthetic Utility

SyntheticUtility Start 4-Amino-7-Bromoquinazolin-2-ol (Core Scaffold) Step1 Chlorination (POCl3) Start->Step1 BranchB Path B: Suzuki Coupling (Ar-B(OH)2, Pd) Start->BranchB  Direct Coupling   Intermediate 4-Amino-7-Bromo-2-Chloroquinazoline Step1->Intermediate BranchA Path A: Nucleophilic Subst. (R-NH2) Intermediate->BranchA Intermediate->BranchB  Selective   ProductA 2-Amino-Derivative (GPCR Ligands) BranchA->ProductA ProductB 7-Aryl-Derivative (Kinase Inhibitors) BranchB->ProductB

Figure 2: Divergent synthesis pathways. The scaffold allows sequential modification at the 2- and 7-positions.

Part 6: Quantitative Data & Physical Properties

PropertyValueSource
CAS Number 1781373-66-7[1]
Molecular Formula C8H6BrN3O[2]
Molecular Weight 240.06 g/mol [2]
Appearance White to Off-white Solid[1]
Purity (Typical) >95% (HPLC)[1]
Solubility DMSO, DMF (Low in Water)[3]
Storage 2-8°C, Inert Atmosphere[2]

Part 7: References

  • EnamineStore . 4-amino-7-bromoquinazolin-2-ol Product Data. Retrieved from

  • BLD Pharm . 7-Bromoquinazolin-4-amine and Derivatives Data Sheet. Retrieved from

  • PubChem . Compound Summary: Quinazolin-2-ol Derivatives. National Library of Medicine. Retrieved from

  • Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones and quinazolin-2,4(1H,3H)-diones. Tetrahedron. (General reference for quinazoline cyclization methodology).

  • Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews. (Context for quinazoline scaffold in kinase inhibition).

Sources

Foundational

4-Amino-7-Bromoquinazolin-2-ol: Strategic Scaffold for Kinase Inhibitor Discovery

This guide serves as a technical reference for the application of 4-amino-7-bromoquinazolin-2-ol (CAS: 1781373-66-7) in kinase inhibitor discovery.[1] It addresses the structural properties, synthetic pathways, and mecha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the application of 4-amino-7-bromoquinazolin-2-ol (CAS: 1781373-66-7) in kinase inhibitor discovery.[1] It addresses the structural properties, synthetic pathways, and mechanistic utility of this scaffold in targeting the ATP-binding pocket of protein kinases.[1]

[1]

Executive Summary

4-amino-7-bromoquinazolin-2-ol represents a "privileged scaffold" in medicinal chemistry, specifically designed for Type I and Type II kinase inhibition.[1] Unlike the ubiquitous 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) which rely on a hydrogen at the C2 position, the introduction of a hydroxyl/oxo group at C2 and a bromine handle at C7 creates a unique electronic and steric profile.[1]

This molecule functions as a bifunctional core :

  • The Hinge Binder (Head): The 4-amino-2-hydroxy-pyrimidine motif forms a distinct hydrogen-bonding network with the kinase hinge region, often distinct from the N1-acceptor/N3-donor pattern of standard quinazolines.[1]

  • The Vector (Tail): The 7-bromo substituent provides a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the extension of the molecule into the solvent-exposed region or the hydrophobic back-pocket (selectivity pocket).[1]

Chemical Architecture & Properties[1][2][3][4]

Structural Identity & Tautomerism

Researchers must recognize that this molecule exists in a tautomeric equilibrium between the quinazolin-2-ol (enol) and quinazolin-2(1H)-one (keto) forms.[1] In the solid state and polar solvents (DMSO, water), the 2-oxo (keto) tautomer typically predominates, which impacts binding mode modeling.[1]

PropertySpecification
IUPAC Name 4-amino-7-bromoquinazolin-2-ol
CAS Number 1781373-66-7
Molecular Formula C₈H₆BrN₃O
Molecular Weight 240.06 g/mol
Key Tautomer 7-bromo-4-aminoquinazolin-2(1H)-one
H-Bond Donors 2 (Exocyclic NH₂, Ring NH in keto form)
H-Bond Acceptors 3 (Ring N, Carbonyl O, Exocyclic N)
The "Flipping" Mechanism

Recent crystallographic studies (e.g., on ALK2 inhibitors) suggest that quinazolinone-based scaffolds can adopt "flipped" binding modes compared to standard quinazolines.[1][2]

  • Standard Mode: N1 accepts H-bond from the hinge backbone NH; C2-H interacts weakly.[1]

  • Flipped Mode (2-oxo): The C2-carbonyl (C=O) can act as an H-bond acceptor, or the N1-H (in keto form) can act as a donor, potentially reversing the hinge interaction pattern.[1] This allows this scaffold to target kinases that are resistant to classical inhibitors.[1]

Synthetic Protocols

The following protocols are designed for high-purity synthesis suitable for SAR (Structure-Activity Relationship) library generation.

Route A: Cyclization from Nitriles (Scalable)

This route is atom-economical and avoids the use of unstable chlorinated intermediates.[1]

Reagents:

  • 2-amino-4-bromobenzonitrile[1]

  • Urea (excess)[1]

  • Acetic Acid (glacial) or Diglyme[1]

Step-by-Step Protocol:

  • Charge: In a pressure tube or round-bottom flask, mix 2-amino-4-bromobenzonitrile (1.0 eq) and Urea (5.0 eq).

  • Solvent: Add Glacial Acetic Acid (5 mL per mmol of nitrile).

  • Reflux: Heat the mixture to 120°C for 16–24 hours. The reaction proceeds via the formation of a ureido-intermediate which cyclizes.[1]

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water.

  • Precipitation: The product, 4-amino-7-bromoquinazolin-2-ol, typically precipitates as a white/off-white solid.[1]

  • Purification: Filter the solid. Wash with water and cold ethanol.[1] Recrystallize from DMF/Ethanol if necessary.[1]

Route B: The "Medicinal Chemistry" Route (Divergent)

This route uses a dichlorinated intermediate, allowing sequential substitution at C4 and hydrolysis at C2, or vice versa.[1]

Step-by-Step Protocol:

  • Precursor: Start with 7-bromo-2,4-dichloroquinazoline .

  • C4-Amination: React with Ammonia (NH₃ in MeOH/THF) at 0°C. The C4 position is more electrophilic and reacts selectively.[1]

    • Result: 7-bromo-2-chloroquinazolin-4-amine.[1]

  • C2-Hydrolysis: Heat the intermediate in aqueous HCl or NaOH to hydrolyze the C2-chloro group to the C2-hydroxy (oxo) group.[1]

    • Note: This route allows you to skip hydrolysis and instead install a different amine at C2, yielding 2,4-diaminoquinazolines if desired.[1]

Visualization of Synthetic Pathways[1]

SynthesisPathways Start1 2-Amino-4-bromobenzonitrile Urea Urea / AcOH (Cyclization) Start1->Urea Route A (Scalable) Target 4-AMINO-7-BROMO- QUINAZOLIN-2-OL (Target Scaffold) Urea->Target Route A (Scalable) Start2 7-Bromo-2,4-dichloroquinazoline Ammonia NH3 / THF (Sel. Displacement) Start2->Ammonia Route B (Versatile) Inter 7-Bromo-2-chloro- quinazolin-4-amine Ammonia->Inter Route B (Versatile) Hydrolysis Aq. HCl (Hydrolysis) Inter->Hydrolysis Route B (Versatile) Hydrolysis->Target Route B (Versatile)

Figure 1: Dual synthetic pathways for accessing the 4-amino-7-bromoquinazolin-2-ol scaffold.

Mechanistic Application in Drug Design[1]

The 7-Bromo Vector: Expanding SAR

The 7-bromo position is the critical "exit vector" for drug design.[1] In the ATP binding pocket, the quinazoline core sits in the adenine pocket.[1] The 7-position typically points towards the solvent front or a specific hydrophobic shelf , depending on the kinase.[1]

Experimental Workflow for Library Generation:

  • Suzuki-Miyaura Coupling:

    • Substrate: 4-amino-7-bromoquinazolin-2-ol.[1][3][4]

    • Partners: Aryl/Heteroaryl boronic acids.[1]

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

    • Goal: To introduce solubility groups (morpholine, piperazine) or hydrophobic rings to improve potency.[1]

  • Buchwald-Hartwig Amination:

    • Partners: Cyclic amines or anilines.[1][5]

    • Goal: To create 7-amino analogues, often used to tune the pKa and solubility.[1]

Binding Mode Visualization

The diagram below illustrates the hypothetical binding mode of a derivative based on this scaffold within the EGFR kinase domain (a representative tyrosine kinase).[1]

BindingMode Hinge Hinge Region (Met793 in EGFR) N1 N1 / C2=O (H-Bond Acceptor) Hinge->N1 H-Bond to Backbone NH Solvent Solvent Front (Solubility Region) Hydrophobic Hydrophobic Pocket (Selectivity) Core Quinazoline-2-ol Core (Scaffold) Core->Hydrophobic Van der Waals NH2 4-NH2 Group (H-Bond Donor) NH2->Hinge H-Bond to Backbone C=O Br 7-Br Vector (Modification Site) Br->Solvent Directs modifications here

Figure 2: Schematic binding mode of the scaffold at the kinase hinge region.[1]

References

  • BLD Pharm. (2024).[1] Product Analysis: 4-Amino-7-bromoquinazolin-2-ol (CAS 1781373-66-7).[1][3][4] BLD Pharm Repository.[1] Link

  • Sandor, A., et al. (2023).[1] Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals, 16(4), 534.[1] Link

  • Enamine Store. (2024).[1] Building Block Profile: 4-amino-7-bromoquinazolin-2-ol. Enamine. Link

  • Hudson, J. et al. (2018).[1] Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes. Journal of Medicinal Chemistry. Link

  • Stark, G. R. (1965).[1][6][7] Reactions of cyanate with functional groups of proteins. Biochemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: A Phased Approach for the In Vitro Evaluation of 4-amino-7-bromoquinazolin-2-ol in Cancer Cell Lines

Introduction: The Rationale for Investigating 4-amino-7-bromoquinazolin-2-ol The quinazoline scaffold is a cornerstone in modern oncology drug discovery. Its rigid, heterocyclic structure serves as a highly effective pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 4-amino-7-bromoquinazolin-2-ol

The quinazoline scaffold is a cornerstone in modern oncology drug discovery. Its rigid, heterocyclic structure serves as a highly effective pharmacophore for interacting with the ATP-binding pocket of various protein kinases. This has led to the development of several FDA-approved tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, which have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[1][2] These agents primarily target the Epidermal Growth Factor Receptor (EGFR), a key mediator in cell signaling pathways that govern proliferation, apoptosis, and metastasis.[1][3]

The novel compound, 4-amino-7-bromoquinazolin-2-ol, belongs to this promising class of molecules.[4][5] Its structure suggests a potential to act as a competitive inhibitor at the ATP-binding site of tyrosine kinases. Based on the extensive history of its chemical class, we hypothesize that 4-amino-7-bromoquinazolin-2-ol exerts its anticancer effects by inhibiting key signaling nodes, with a primary focus on the EGFR pathway.

This guide presents a comprehensive, phased experimental framework designed to rigorously evaluate the in vitro anticancer potential of 4-amino-7-bromoquinazolin-2-ol. The workflow is structured to progress logically from broad cytotoxic screening to detailed mechanistic elucidation, providing researchers with the necessary protocols to generate a robust data package for this compound.

Overall Experimental Workflow

The evaluation is structured in three distinct phases. This approach ensures that resources are used efficiently, with each phase building upon the results of the last. It begins with a broad assessment of anticancer activity, followed by an investigation into the mode of cell death, and culminates in the validation of the hypothesized molecular target.

G cluster_0 Phase 1: Cytotoxicity & Potency cluster_1 Phase 2: Mechanistic Characterization cluster_2 Phase 3: Target Validation p1_start Prepare Compound Stock (4-amino-7-bromoquinazolin-2-ol) p1_cell Culture Selected Cancer Cell Lines (e.g., A549, MCF-7, HeLa) p1_start->p1_cell p1_assay Cell Viability Assay (e.g., CellTiter-Glo®) p1_cell->p1_assay p1_end Determine IC50 Values p1_assay->p1_end p2_apoptosis Apoptosis Assay (Annexin V / PI Staining) p1_end->p2_apoptosis If IC50 is potent p2_cellcycle Cell Cycle Analysis (Propidium Iodide Staining) p1_end->p2_cellcycle If IC50 is potent p3_protein Protein Extraction from Treated Cells p2_apoptosis->p3_protein If apoptosis is induced p2_cellcycle->p3_protein If cell cycle arrest occurs p3_wb Western Blot Analysis (EGFR, p-EGFR, Akt, p-Akt) p3_protein->p3_wb p3_confirm Confirm Target Engagement p3_wb->p3_confirm

Caption: Phased experimental workflow for evaluating 4-amino-7-bromoquinazolin-2-ol.

Phase 1: Initial Cytotoxicity Screening & Potency Determination

Objective: To determine if 4-amino-7-bromoquinazolin-2-ol possesses cytotoxic or anti-proliferative activity against a panel of cancer cell lines and to quantify its potency by calculating the half-maximal inhibitory concentration (IC50).

Rationale: This initial phase serves as a critical go/no-go decision point. A panel of cell lines from different tissue origins (e.g., lung, breast, cervical) provides a preliminary indication of the compound's spectrum of activity.[6][7] We recommend the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, a direct indicator of metabolically active cells, offering high sensitivity and a simplified workflow compared to traditional colorimetric assays like MTT.[8][9]

Protocol 1: Cell Culture & Maintenance
  • Cell Lines: Select a panel of human cancer cell lines. For this guide, we will use:

    • A549: Human lung carcinoma.[10]

    • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).[11][12]

    • HeLa: Human cervical cancer.[13][14]

  • Culture Media:

    • A549: Culture in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[15]

    • MCF-7: Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% Penicillin-Streptomycin.[16]

    • HeLa: Culture in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[17]

  • Incubation: Maintain all cell lines in a humidified incubator at 37°C with 5% CO₂.[6]

  • Subculture: Passage cells upon reaching 70-80% confluency to maintain exponential growth. Use 0.25% Trypsin-EDTA to detach adherent cells.[18][19]

Protocol 2: Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding:

    • Trypsinize and count cells from a healthy, sub-confluent culture flask.

    • Seed cells into an opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow cells to adhere and resume growth.[6]

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of 4-amino-7-bromoquinazolin-2-ol in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to create a range of treatment concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" (medium with DMSO) and "no-treatment control" wells.

    • Incubate the treated plates for 48 or 72 hours.

  • Assay Procedure:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[8]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% viability and background (medium only) as 0%.

    • Plot the normalized viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Data Presentation: IC50 Values

Summarize the results in a clear, tabular format.

Cell LineTissue of Origin4-amino-7-bromoquinazolin-2-ol IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
A549Lung CarcinomaExperimental ValueReference Value
MCF-7Breast AdenocarcinomaExperimental ValueReference Value
HeLaCervical CancerExperimental ValueReference Value
Note: Data are illustrative. Experimental values must be determined empirically.

Phase 2: Elucidating the Mechanism of Cell Death

Objective: To determine whether the observed cytotoxicity is due to the induction of apoptosis (programmed cell death) or cell cycle arrest.

Rationale: A desirable anticancer agent should ideally trigger apoptosis, a controlled and non-inflammatory form of cell death.[20] Alternatively, the compound might halt cell division by causing arrest at specific checkpoints in the cell cycle.[21][22] Flow cytometry is a powerful tool to investigate both phenomena simultaneously in a cell population.

Protocol 3: Apoptosis Analysis by Annexin V & Propidium Iodide (PI) Staining
  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[20]

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with 4-amino-7-bromoquinazolin-2-ol at concentrations equivalent to its IC50 and 2x IC50 for 24 hours. Include a vehicle control.

  • Staining Procedure:

    • Harvest both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.

    • Wash the cell pellet twice with cold 1X PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples immediately on a flow cytometer.

    • Four populations can be distinguished:

      • Live cells: Annexin V-negative / PI-negative.

      • Early apoptotic cells: Annexin V-positive / PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

      • Necrotic cells: Annexin V-negative / PI-positive.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
  • Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[21] This allows for the differentiation of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[23]

  • Cell Treatment: Treat cells in 6-well plates as described in Protocol 3 for 24 hours.

  • Fixation & Staining:

    • Harvest cells and wash once with cold 1X PBS.

    • While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet (1x10⁶ cells) to fix and permeabilize the cells.[24]

    • Incubate on ice or at 4°C for at least 30 minutes.

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase is crucial to prevent staining of double-stranded RNA.[21]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, collecting the fluorescence data.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Phase 3: Molecular Target Validation

Objective: To investigate the effect of 4-amino-7-bromoquinazolin-2-ol on the hypothesized EGFR signaling pathway.

Rationale: Based on its chemical structure, we hypothesize that the compound inhibits EGFR tyrosine kinase activity.[1][25] Western blotting allows for the direct measurement of the phosphorylation status of EGFR and its downstream effectors, such as Akt. A reduction in the ratio of phosphorylated protein to total protein is a strong indicator of target engagement and pathway inhibition.[26]

Hypothesized Signaling Pathway: EGFR Inhibition

G cluster_akt ligand EGF Ligand egfr EGFR ligand->egfr pi3k PI3K egfr->pi3k Activates compound 4-amino-7-bromoquinazolin-2-ol compound->egfr Inhibition akt Akt pi3k->akt Phosphorylates cluster_akt cluster_akt pi3k->cluster_akt Phosphorylates p_akt p-Akt (Active) downstream Cell Proliferation & Survival p_akt->downstream

Caption: Hypothesized inhibition of the EGFR-PI3K-Akt signaling pathway.

Protocol 5: Western Blot Analysis
  • Cell Treatment & Lysis:

    • Treat cells in 6-well plates with the IC50 concentration of the compound for a shorter duration (e.g., 2, 6, 12 hours) to capture signaling events.

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended primary antibodies:

      • Anti-EGFR

      • Anti-phospho-EGFR (Tyr1068)

      • Anti-Akt

      • Anti-phospho-Akt (Ser473)

      • Anti-β-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the changes in protein phosphorylation relative to the total protein and loading control.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar.
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC - NIH.
  • MCF-7 Cells Culture. MCF-7 Cells.
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. PMC.
  • CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.
  • A549 Cell Subculture Protocol. Altogen Labs.
  • Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses. NIH.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. Benchchem.
  • HeLa Cell Line User Guide. Creative Biogene.
  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC.
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
  • MCF7 - HTB-22. ATCC.
  • Long Term Culture of the A549 Cancer Cell Line Promotes Multilamellar Body Formation and Differentiation towards an Alveolar Type II Pneumocyte Phenotype. PMC - NIH.
  • EGFR Inhibitors in Lung Cancer. CancerNetwork.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Culturing HeLa cells. RE-Place.
  • Synthesis and Antitumor Activity Evaluation in Vitro of 4-aminoquinazoline Derivatives Containing 1,3,4-thiadiazole. ResearchGate.
  • MCF7 Cell Culture and 4-hydroxytamoxifen treatment. ENCODE.
  • Cell Cycle Assays for Flow Cytometry. Thermo Fisher Scientific - US.
  • Dual Apoptosis Assay with NucView® 488 Caspase-3 Substrate & Annexin V. Biotium.
  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI.
  • Culturing A549 cells. Nanopartikel.info.
  • Passaging of HeLa cells. iGEM.
  • Is Your MTT Assay Really the Best Choice. ResearchGate.
  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega.
  • A549. ATCC.
  • Assaying cell cycle status using flow cytometry. PMC.
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  • Targeting the EGFR signaling pathway in cancer therapy. PMC - NIH.
  • How to culture MCF7 cells?. ResearchGate.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. International Institute of Anticancer Research.
  • Hela Cell Line. Elabscience.
  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Georgia.
  • EGFR Inhibitors. Williams Cancer Institute.
  • Caspase-3 and Annexin V assays confirm that cell death across... ResearchGate.
  • Cell Cycle Analysis. Flow Cytometry Core Facility.
  • MCF7 [MCF-7] Cell Line. Elabscience.
  • A comprehensive guide to choose correct culture media, and reagents for HeLa cells. ResearchGate.
  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH.
  • Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology.
  • Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. REPROCELL.

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Application

Application Note and Protocol: In Vitro Cytotoxicity of 4-amino-7-bromoquinazolin-2-ol against A549 and MCF-7 Cells

Introduction The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity. These compounds have been shown to exert their effects thro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) and dihydrofolate reductase, as well as by binding to DNA.[1] This application note provides a detailed protocol for the in vitro testing of a novel quinazoline derivative, 4-amino-7-bromoquinazolin-2-ol, against two common human cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma).

The A549 cell line, derived from a lung adenocarcinoma, is a well-characterized model for Type II pulmonary epithelial cells and is widely used in cancer research and for assessing the efficacy of antitumor drugs.[2][3][4] The MCF-7 cell line is an estrogen receptor (ER)-positive breast cancer cell line that is a cornerstone of in vitro breast cancer research, particularly for studying hormone-responsive cancers.[5][6][7]

The primary method detailed herein is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[8] This allows for the determination of the compound's cytotoxic effects and the calculation of its half-maximal inhibitory concentration (IC50).

Materials and Reagents

Cell Lines:

  • A549 (ATCC® CCL-185™)

  • MCF-7 (ATCC® HTB-22™)

Media and Reagents for Cell Culture:

  • Dulbecco's Modified Eagle's Medium (DMEM) for A549 cells

  • Eagle's Minimum Essential Medium (EMEM) for MCF-7 cells

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

Compound and Assay Reagents:

  • 4-amino-7-bromoquinazolin-2-ol

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

Equipment:

  • Laminar flow hood (biosafety cabinet, Class II)

  • CO2 incubator (37°C, 5% CO2, 95% humidity)

  • Inverted microscope

  • Centrifuge

  • Water bath, 37°C

  • Hemocytometer or automated cell counter

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Experimental Protocols

Part 1: Cell Line Maintenance and Culture

Rationale: Proper cell culture technique is paramount to ensure the health and reproducibility of the cells, which is the foundation of a reliable cytotoxicity assay. All procedures should be performed under sterile conditions in a laminar flow hood.[9]

A549 Cell Culture:

  • Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Subculturing: A549 cells have a doubling time of approximately 22-28 hours.[5][10][11][12]

    • When cells reach 80-90% confluency, remove the growth medium.

    • Wash the cell monolayer with sterile PBS.

    • Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin with 4-5 mL of complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and seed into new flasks at a ratio of 1:3 to 1:6.

MCF-7 Cell Culture:

  • Growth Medium: EMEM supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.

  • Subculturing: MCF-7 cells have a doubling time of approximately 30-40 hours.[6][13][14][15]

    • Follow the same subculturing procedure as for A549 cells, adjusting incubation times as needed based on cell detachment.

    • Seed new flasks at a ratio of 1:2 to 1:4.

Part 2: Preparation of Test Compound

Rationale: The solubility of the test compound is critical for accurate dosing. DMSO is a common solvent for dissolving hydrophobic compounds for in vitro assays. It is essential to determine the maximum tolerable concentration of DMSO for the cell lines, which is typically below 0.5%.

  • Stock Solution Preparation:

    • Dissolve 4-amino-7-bromoquinazolin-2-ol in DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). The exact concentration will depend on the compound's solubility.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • On the day of the experiment, prepare a series of working solutions by diluting the stock solution in complete growth medium. The final concentration of DMSO in the highest concentration of the test compound should not exceed 0.5%.

Part 3: MTT Cytotoxicity Assay

Rationale: The MTT assay is a quantitative method to assess cell viability. The number of cells seeded is a critical parameter to ensure they are in their logarithmic growth phase during the compound treatment period.

Day 1: Cell Seeding

  • Trypsinize and count the A549 and MCF-7 cells as described in Part 1.

  • Dilute the cell suspension to the appropriate seeding density in their respective complete growth media.

    • A549: Seed at a density of 5,000 - 10,000 cells/well (in 100 µL of medium) in a 96-well plate.[2][16][17]

    • MCF-7: Seed at a density of 8,000 - 15,000 cells/well (in 100 µL of medium) in a 96-well plate.[1]

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and resume logarithmic growth.

Day 2: Compound Treatment

  • After 24 hours, observe the cells under a microscope to ensure they are well-attached and healthy.

  • Prepare serial dilutions of 4-amino-7-bromoquinazolin-2-ol in the appropriate complete growth medium. A typical concentration range to start with for a novel compound is from 0.1 µM to 100 µM.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of the test compound.

    • Untreated Control: Cells in complete growth medium only.

    • Positive Control (Optional): Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank: Wells containing medium only (no cells).

  • Incubate the plates for 24, 48, or 72 hours, depending on the desired exposure time. A 48-hour incubation is a common starting point.

Day 4 (for 48h incubation): MTT Assay and Data Collection

  • At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).[18]

  • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • IC50 Determination: The IC50 value is the concentration of the compound that inhibits cell growth by 50%. This can be determined by non-linear regression analysis of the dose-response curve using software such as GraphPad Prism or an online IC50 calculator.[19][20]

Expected Results

The results of the MTT assay will provide a dose-response curve for 4-amino-7-bromoquinazolin-2-ol in both A549 and MCF-7 cells. A sigmoidal curve is expected, showing a decrease in cell viability with increasing compound concentration. The IC50 values will quantify the potency of the compound against each cell line.

Table 1: Example Data Summary for Cytotoxicity of 4-amino-7-bromoquinazolin-2-ol

Cell LineTreatment Duration (hours)IC50 (µM)
A54948[Example Value]
MCF-748[Example Value]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture A549 & MCF-7 Culture Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Compound_Prep Prepare 4-amino-7-bromoquinazolin-2-ol Stock and Working Solutions Treat_Cells Treat with Compound (24h, 48h, 72h) Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Experimental workflow for determining the cytotoxicity of 4-amino-7-bromoquinazolin-2-ol.

Hypothesized Mechanism of Action

Quinazoline derivatives have been reported to induce apoptosis and autophagy in cancer cells.[21] One potential mechanism of action for 4-amino-7-bromoquinazolin-2-ol could be through the intrinsic apoptosis pathway. This may involve the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential disruption and the release of cytochrome c. Cytochrome c then activates caspases, such as caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[10]

Signaling_Pathway Compound 4-amino-7-bromoquinazolin-2-ol Cell Cancer Cell (A549 / MCF-7) Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_C Cytochrome c Release Mitochondria->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic signaling pathway induced by 4-amino-7-bromoquinazolin-2-ol.

References

  • Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Doubling time of breast adenocarcinoma cell line MCF-7. National Institutes of Health. Retrieved from [Link]

  • JoVE. (n.d.). Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]

  • Wikipedia. (2023, December 27). A549 cell. Retrieved from [Link]

  • ResearchGate. (2017, February 21). Has anyone have experiences about MTT Assay in A549 cells line? Retrieved from [Link]

  • National Cancer Institute. (2016, November 2). A549 Cells: Lung Carcinoma Cell Line for Adenovirus. Technology Transfer Center. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. BioMed Research International, 2020, 8875618. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Spandidos Publications. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Retrieved from [Link]

  • Royal Society of Chemistry. (2021, April 16). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). Retrieved from [Link]

  • YouTube. (2023, March 22). MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Proliferation and doubling times of A549 cells before irradiation and.... Retrieved from [Link]

  • Larsson, S., et al. (2008). Estimating the total rate of DNA replication using branching processes. Bulletin of Mathematical Biology, 70(8), 2177-2194. [Link]

  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]

  • Osborne, C. K., et al. (1985). Cell proliferation kinetics of MCF-7 human mammary carcinoma cells in culture and effects of tamoxifen on exponentially growing and plateau-phase cells. Cancer Research, 45(11 Pt 2), 588-595. [Link]

  • Bio-protocol. (n.d.). 3.4. MTT Assay Methodology. Retrieved from [Link]

  • BosterBio. (n.d.). A549 Cell Subculture Protocol. Retrieved from [Link]

  • Nanopartikel.info. (2014, April 10). MTS assay in A549 cells. Retrieved from [Link]

  • Cellosaurus. (n.d.). Cell line MCF-7/182R-6 (CVCL_W536). Retrieved from [Link]

  • ERIC. (n.d.). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Retrieved from [Link]

  • Culture Collections. (n.d.). Cell line profile: MCF7. Retrieved from [Link]

  • ResearchGate. (2024, February 24). How can I determine and know the doubling time PDT for MCF-7 and MDA-MB-231 cell lines? Explain answer as much as possible please ? Retrieved from [Link]

  • AACR Journals. (n.d.). Cell Proliferation Kinetics of MCF-7 Human Mammary Carcinoma Cells in Culture and Effects of Tamoxifen on Exponentially Growing. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. Retrieved from [Link]

  • MDPI. (2022, May 17). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Retrieved from [Link]

  • Spandidos Publications. (2015, October 15). Suppression of A549 cell proliferation and metastasis by calycosin via inhibition of the PKC‑α/ERK1/2 pathway: An in vitro investigation. Retrieved from [Link]

  • ResearchGate. (2015, August 30). What is the well accepted seeding density of MCF-7 cells for an inhibitor exposure assay? Retrieved from [Link]

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  • ResearchGate. (2023, August 23). Free Animal Cell Culture Guide. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 4-Amino-7-bromoquinazolin-2-ol Analogs

Abstract This document provides a comprehensive methodological guide for conducting structure-activity relationship (SAR) studies on 4-amino-7-bromoquinazolin-2-ol analogs, a scaffold of significant interest in the disco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive methodological guide for conducting structure-activity relationship (SAR) studies on 4-amino-7-bromoquinazolin-2-ol analogs, a scaffold of significant interest in the discovery of novel kinase inhibitors for oncology. We present a holistic workflow encompassing chemical synthesis, in vitro and in vivo biological evaluation, and computational modeling. The protocols are designed to be robust and self-validating, with an emphasis on the causal relationships between experimental design and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved kinase inhibitors, such as gefitinib and erlotinib.[1] These drugs primarily target the ATP-binding site of epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in various cancers.[2] The 4-aminoquinazoline moiety is crucial for this activity, with the amino group forming a key hydrogen bond with the hinge region of the kinase domain.[1]

The 4-amino-7-bromoquinazolin-2-ol scaffold is a promising starting point for developing novel kinase inhibitors. The bromine atom at the 7-position can serve as a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a diverse chemical space.[3] The 2-ol (or its tautomeric form, 2-one) offers an additional site for modification and can influence the compound's physicochemical properties.

A systematic SAR study is essential to understand how modifications to this core structure affect its biological activity. This involves synthesizing a library of analogs with variations at key positions and evaluating their potency, selectivity, and cellular effects. The ultimate goal is to develop a predictive model that correlates chemical structure with biological activity, guiding the design of more potent and selective drug candidates.

The SAR Workflow: An Integrated Approach

A successful SAR campaign requires a tightly integrated, iterative cycle of design, synthesis, and testing. The workflow presented here is designed to maximize efficiency and generate high-quality, interpretable data.

SAR_Workflow cluster_design Design & Modeling cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation start Initial Scaffold: 4-amino-7-bromoquinazolin-2-ol docking Molecular Docking (e.g., in EGFR active site) start->docking Initial Hypothesis design Design of New Analogs docking->design qsar QSAR Model Development qsar->design Refined Hypothesis synthesis Synthesis of Analog Library design->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification invitro_kinase In Vitro Kinase Assays (IC50 determination) purification->invitro_kinase Pure Compounds invitro_kinase->qsar Data for Model invitro_cell Cell-Based Assays (Viability, Apoptosis) invitro_kinase->invitro_cell Active Hits invitro_cell->qsar Data for Model invivo In Vivo Efficacy Studies (Xenograft Models) invitro_cell->invivo Lead Candidates admet ADMET Profiling invivo->admet admet->design

Figure 1: An integrated workflow for SAR studies of 4-amino-7-bromoquinazolin-2-ol analogs.

Chemical Synthesis of 4-Amino-7-bromoquinazolin-2-ol Analogs

The synthesis of a diverse library of analogs is the cornerstone of any SAR study. The following section outlines a plausible synthetic strategy for the core scaffold and its derivatives.

Synthesis of the Core Scaffold: 7-bromo-4-chloroquinazolin-2(1H)-one

A key intermediate for the synthesis of the target analogs is 7-bromo-4-chloroquinazolin-2(1H)-one. A potential route starts from 2-amino-4-bromobenzoic acid.

Protocol 3.1: Synthesis of 7-bromoquinazolin-2,4(1H,3H)-dione

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-bromobenzoic acid (1 equivalent) in an appropriate solvent such as dioxane.

  • Cyclization: Add urea (1.5 equivalents) to the solution. Heat the reaction mixture to reflux (typically 180-200°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold water and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.

Protocol 3.2: Chlorination to 7-bromo-4-chloroquinazolin-2(1H)-one

  • Reaction Setup: In a round-bottom flask, suspend 7-bromoquinazolin-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux (around 110°C) for 2-4 hours.

  • Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The crude product can be used in the next step without further purification or can be purified by column chromatography.

Synthesis of 4-Amino-7-bromoquinazolin-2-ol Analogs

With the key intermediate in hand, the 4-amino group and its analogs can be introduced via nucleophilic aromatic substitution.

Protocol 3.3: Amination of 7-bromo-4-chloroquinazolin-2(1H)-one

  • Reaction Setup: Dissolve 7-bromo-4-chloroquinazolin-2(1H)-one (1 equivalent) in a suitable solvent like 2-propanol or N,N-dimethylformamide (DMF).

  • Nucleophilic Substitution: Add the desired amine (1.1-1.5 equivalents) and a base such as triethylamine or diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Reaction: Heat the reaction mixture at a temperature ranging from 80°C to 120°C for 2-12 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into cold water. The product will precipitate.

  • Purification: Filter the solid, wash with water, and purify by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-7-bromoquinazolin-2-ol analog.

Table 1: Proposed Modifications for SAR Studies

PositionR-Group VariationRationale
4-Amino Substituted anilines, aliphatic amines, heterocyclic aminesExplore interactions with the kinase hinge region and solvent-exposed areas.[4]
7-Bromo Aryl, heteroaryl, alkyl groups via Suzuki or Sonogashira couplingProbe the hydrophobic pocket and introduce new interaction points.
2-Oxo O-alkylation, O-arylationModulate solubility and explore potential new binding interactions.
N1/N3 Alkylation, arylationInvestigate the role of these positions in hydrogen bonding and steric effects.

Biological Evaluation: From Enzyme to Organism

A tiered approach to biological evaluation is recommended, starting with in vitro enzymatic assays and progressing to cell-based and in vivo models for the most promising compounds.

In Vitro Kinase Inhibition Assays

The primary biological activity of these compounds is expected to be kinase inhibition. An in vitro kinase assay is the first step to determine the potency (IC₅₀) of the synthesized analogs against the target kinase (e.g., EGFR).

Protocol 4.1: EGFR Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted from commercially available kits like ADP-Glo™ Kinase Assay.

  • Reagent Preparation: Prepare kinase buffer, EGFR enzyme solution, substrate (e.g., poly(Glu,Tyr) 4:1), and ATP solution at the desired concentrations.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of EGFR enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for assessing the cellular potency of the compounds and their effects on cancer cell proliferation and survival.

Protocol 4.2: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., A549, a lung cancer cell line with EGFR expression) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Efficacy Studies

Promising lead compounds should be evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties.

Protocol 4.3: Xenograft Tumor Model

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H1975, a lung cancer cell line with EGFR T790M mutation) into the flank of each mouse.[5]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for target engagement).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Computational Modeling: Guiding the SAR

In silico methods play a vital role in understanding the molecular basis of inhibitor binding and in guiding the design of new analogs.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This can provide insights into the binding mode and key interactions of the 4-amino-7-bromoquinazolin-2-ol analogs within the kinase active site.

Protocol 5.1: Molecular Docking into EGFR Active Site

  • Receptor Preparation: Obtain the crystal structure of the target kinase (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate 3D structures of the synthesized analogs and perform energy minimization.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to dock the ligands into the defined active site of the receptor.

  • Analysis: Analyze the docking poses and scoring functions to identify the most likely binding modes. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Molecular_Docking cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis pdb Download PDB file (e.g., EGFR) prep_protein Prepare Protein: - Remove water - Add hydrogens - Assign charges pdb->prep_protein dock Perform Docking Simulation prep_protein->dock draw_ligand Draw 2D structure of analog gen_3d Generate 3D conformers draw_ligand->gen_3d minimize Energy Minimization gen_3d->minimize minimize->dock analyze Analyze Poses & Scores dock->analyze visualize Visualize Interactions analyze->visualize

Figure 2: A typical workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. A robust QSAR model can be used to predict the activity of virtual compounds, thereby prioritizing synthetic efforts.

Protocol 5.2: Development of a 3D-QSAR Model

  • Dataset Preparation: Compile a dataset of synthesized analogs with their corresponding experimental IC₅₀ values.

  • Molecular Alignment: Align all the molecules in the dataset to a common template. This is a critical step and can be based on the docked conformation of the most active compound.

  • Descriptor Calculation: Calculate molecular descriptors (e.g., steric and electrostatic fields in CoMFA/CoMSIA) for each molecule.

  • Model Building: Use statistical methods like Partial Least Squares (PLS) to build a regression model that correlates the descriptors with the biological activity.

  • Model Validation: Validate the model using internal (e.g., cross-validation) and external (a test set of compounds not used in model building) validation techniques.

  • Interpretation: Analyze the contour maps generated by the QSAR model to understand which structural features are favorable or unfavorable for activity.

Data Interpretation and Iterative Design

The data generated from the synthetic, biological, and computational studies must be integrated to build a comprehensive SAR understanding.

Table 2: Example SAR Data Summary

Analog IDR1 (4-amino)R2 (7-position)EGFR IC₅₀ (nM)A549 GI₅₀ (µM)
Parent -NH₂-Br500>10
A-1 -NH(3-Cl-Ph)-Br501.2
A-2 -NH(3-MeO-Ph)-Br802.5
B-1 -NH₂-Ph2505.8
B-2 -NH(3-Cl-Ph)-Ph100.3

The results from this initial set of analogs can then be used to refine the design of the next generation of compounds, leading to a more potent and selective lead candidate. For instance, the data in Table 2 suggests that a 3-chloro-phenyl substitution at the 4-amino position and a phenyl group at the 7-position are beneficial for activity.

Conclusion

The methodology outlined in this guide provides a robust framework for conducting SAR studies on 4-amino-7-bromoquinazolin-2-ol analogs. By integrating chemical synthesis, comprehensive biological evaluation, and insightful computational modeling, researchers can systematically explore the chemical space around this promising scaffold. This iterative process of design, synthesis, and testing is fundamental to the discovery of novel kinase inhibitors with the potential to become next-generation cancer therapeutics.

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  • Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. (2015). NIH. [Link]

  • Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. (2015). NIH. [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). MDPI. [Link]

  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (2022). SciELO. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). MDPI. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). PubMed Central. [Link]

  • In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. (2020). PubMed. [Link]

  • Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. (2016). ResearchGate. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][7][8]triazino[2,3-c]quinazolines. (2024). PMC. [Link]

  • In vivo pharmacokinetic profiles in rat of 20. (2022). ResearchGate. [Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (2024). ACS Omega. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2021). PMC. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][7][8]triazino[2,3-C]quinazolines. (2024). Preprints.org. [Link]

  • Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2. (2011). ResearchGate. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC. [Link]

  • 2 3 Synthesis, biological evaluation and QSAR study of a series of substituted quinazolines as antimicrobial agents. (2012). ResearchGate. [Link]

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  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. (2018). Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). NIH. [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2020). ResearchGate. [Link]

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  • Design and Modeling of 4-Anilinoquinazoline Derivatives as Small Molecule Inhibitors of T790M/C797S EGFR Mutations to Abandon the Phenomenon of Tumor Angiogenesis. (2023). The Open Bioinformatics Journal. [Link]

  • Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. (2011). PubMed. [Link]

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Application

Application Notes and Protocols for 4-amino-7-bromoquinazolin-2-ol as a Chemical Probe

Introduction: The Quinazoline Scaffold as a Privileged Structure in Chemical Biology The quinazoline core is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring. This scaffold is conside...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Chemical Biology

The quinazoline core is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring. This scaffold is considered a "privileged structure" in medicinal chemistry and drug discovery due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Derivatives of quinazoline have been successfully developed into clinically approved drugs for various diseases, particularly in oncology.[3][4][5] The versatility of the quinazoline ring system allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][6]

4-aminoquinazoline derivatives are a particularly important class of compounds, with many exhibiting potent inhibitory activity against various protein kinases.[1][3][7] The 4-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of kinases.[8] This has led to the development of numerous kinase inhibitors for the treatment of cancer and other diseases.[3][4][9]

This document provides detailed application notes and protocols for the use of 4-amino-7-bromoquinazolin-2-ol as a chemical probe. While this specific molecule is not extensively characterized in the literature, its structure suggests it may act as a valuable tool for interrogating specific biological pathways, likely through the inhibition of protein kinases. These guidelines are intended for researchers, scientists, and drug development professionals interested in utilizing this compound for target identification, validation, and pathway elucidation.

Proposed Mechanism of Action: Targeting Protein Kinases

Based on the extensive literature on 4-aminoquinazoline derivatives, we hypothesize that 4-amino-7-bromoquinazolin-2-ol functions as an ATP-competitive inhibitor of protein kinases. The core scaffold is expected to bind to the adenine-binding region of the kinase ATP pocket. The bromine atom at the 7-position can be leveraged for further synthetic modification to develop more potent or selective analogs, or for the attachment of affinity tags or fluorescent reporters.[2][6]

The proposed mechanism of action is the inhibition of ATP binding to the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.

Kinase_Inhibition_Pathway Proposed Signaling Pathway Inhibition by 4-amino-7-bromoquinazolin-2-ol cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates ATP ATP ATP->Receptor_Tyrosine_Kinase Binds & Phosphorylates Probe 4-amino-7-bromoquinazolin-2-ol Probe->Receptor_Tyrosine_Kinase Inhibits ATP Binding Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream_Signaling->Cellular_Response Leads to

Caption: Proposed mechanism of 4-amino-7-bromoquinazolin-2-ol inhibiting RTK signaling.

Protocols for Application and Validation

The following protocols provide a framework for characterizing and utilizing 4-amino-7-bromoquinazolin-2-ol as a chemical probe. It is crucial to perform these experiments with appropriate controls to ensure the observed effects are specific to the intended target.[10][11]

Protocol 1: In Vitro Kinase Profiling

This protocol describes how to screen 4-amino-7-bromoquinazolin-2-ol against a panel of protein kinases to identify potential targets and assess its selectivity.

Materials:

  • 4-amino-7-bromoquinazolin-2-ol

  • Commercially available kinase panel (e.g., DiscoverX, Promega, Reaction Biology)

  • ATP

  • Kinase-specific substrates

  • Kinase assay buffer

  • 384-well plates

  • Plate reader compatible with the chosen assay format (e.g., luminescence, fluorescence)

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-amino-7-bromoquinazolin-2-ol in 100% DMSO. Create a dilution series of the compound in the appropriate assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup: In a 384-well plate, add the kinase, the appropriate substrate, and the diluted compound.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at the recommended temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using the detection method specified by the kinase panel provider. This is often a luminescence-based assay that measures the amount of ATP remaining in the well.

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Table 1: Example Data from In Vitro Kinase Profiling

Kinase TargetIC50 (µM)
EGFR0.15
VEGFR20.8
SRC5.2
CDK2> 50
p38α> 50
Protocol 2: Cellular Target Engagement

This protocol uses the Cellular Thermal Shift Assay (CETSA) to confirm that 4-amino-7-bromoquinazolin-2-ol binds to its intended target(s) in a cellular context.[12]

Materials:

  • Cells expressing the target kinase(s) of interest

  • 4-amino-7-bromoquinazolin-2-ol

  • Cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • Proteinase inhibitor cocktail

  • Antibodies against the target protein(s) and a loading control (e.g., GAPDH)

  • Western blot reagents and equipment

  • PCR tubes

  • Thermal cycler

Procedure:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of 4-amino-7-bromoquinazolin-2-ol for a specified time (e.g., 1-2 hours).

  • Harvest and Lyse Cells: Harvest the cells and resuspend them in PBS containing a proteinase inhibitor cocktail.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble proteins) and analyze the protein levels of the target kinase(s) and a loading control by Western blotting.

  • Data Analysis: Quantify the band intensities. In the presence of the probe, the target protein should be stabilized at higher temperatures, resulting in more soluble protein compared to the vehicle-treated control.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Cell_Culture 1. Treat cells with probe or vehicle Harvest 2. Harvest and resuspend cells Cell_Culture->Harvest Heat_Shock 3. Apply temperature gradient Harvest->Heat_Shock Lysis 4. Lyse cells and pellet aggregates Heat_Shock->Lysis Western_Blot 5. Analyze soluble protein by Western Blot Lysis->Western_Blot Data_Analysis 6. Quantify protein stabilization Western_Blot->Data_Analysis

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Cell-Based Phenotypic Assays

This protocol describes how to measure the downstream cellular effects of target inhibition by 4-amino-7-bromoquinazolin-2-ol. The specific assay will depend on the biological function of the target kinase. For a kinase involved in cell proliferation, a cell viability assay is appropriate.[13][14]

Materials:

  • Cancer cell line known to be dependent on the target kinase

  • 4-amino-7-bromoquinazolin-2-ol

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of 4-amino-7-bromoquinazolin-2-ol. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Calculate the percent viability relative to the vehicle-treated cells. Determine the GI50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Example Data from a Cell Viability Assay

Cell LineTarget KinaseGI50 (µM)
A549EGFR0.5
HCT116EGFR (low)> 20

Validation and Control Experiments

To ensure the scientific integrity of studies using 4-amino-7-bromoquinazolin-2-ol, the following validation steps and controls are essential:

  • Purity and Identity: Confirm the purity (>95%) and chemical identity of the compound using methods such as NMR and mass spectrometry.

  • Negative Control: Synthesize or acquire a structurally similar but biologically inactive analog of 4-amino-7-bromoquinazolin-2-ol to be used as a negative control in cellular assays. This helps to distinguish on-target effects from off-target or compound-specific artifacts.[10]

  • Target Knockdown/Knockout: Correlate the phenotypic effects of the probe with the effects of genetically ablating the target protein (e.g., using siRNA or CRISPR).[15]

  • Rescue Experiments: In cells treated with the probe, overexpress a drug-resistant mutant of the target kinase to see if the phenotypic effect is reversed.

Probe_Validation_Logic Logical Framework for Chemical Probe Validation cluster_0 Chemical Characterization cluster_1 Biological Characterization cluster_2 Genetic Validation Purity Purity & Identity (>95%) Potency In Vitro Potency (IC50) Purity->Potency Selectivity Selectivity Profiling Potency->Selectivity Target_Engagement Cellular Target Engagement (CETSA) Selectivity->Target_Engagement Phenotype Cellular Phenotype Target_Engagement->Phenotype Knockdown Target Knockdown/Knockout Phenotype->Knockdown Correlates with Rescue Rescue with Resistant Mutant Phenotype->Rescue Reversed by

Caption: A flowchart illustrating the key steps in validating a chemical probe.

Conclusion

4-amino-7-bromoquinazolin-2-ol represents a promising starting point for the development of a chemical probe to investigate cellular signaling pathways. Its 4-aminoquinazoline core suggests a likely interaction with protein kinases. By following the detailed protocols and validation strategies outlined in this guide, researchers can confidently use this compound to explore the function of its target(s) and uncover new therapeutic opportunities.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic str
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  • Synthesis of 4-Amino-7-oxyindoles via Dearomatization of 4-Alkyl-2-alkynylanilines and Dual Fragment Incorporation with O-Benzoylhydroxylamines.
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  • Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. PLoS One.
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  • Discovery of 2-Aryl-4-aminoquinazolin-Based LSD1 Inhibitors to Activate Immune Response in Gastric Cancer. Journal of Medicinal Chemistry.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-amino-7-bromoquinazolin-2-ol

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions to aid researchers in improving the yield and p...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions to aid researchers in improving the yield and purity of 4-amino-7-bromoquinazolin-2-ol. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address common challenges encountered during this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of 4-amino-7-bromoquinazolin-2-ol from 2-amino-4-bromobenzoic acid and a nitrogen source like urea can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The cyclocondensation reaction may not be proceeding to completion.

    • Causality: Insufficient reaction time or temperature can lead to unreacted starting materials. The thermal decomposition of urea into isocyanic acid, the reactive species, is temperature-dependent.

    • Solution:

      • Increase Reaction Temperature: Consider raising the temperature to the upper end of the recommended range (e.g., 180-200 °C) to ensure efficient formation of isocyanic acid from urea.[1] Molten urea can serve as both a solvent and a reagent in cyclization reactions.[1]

      • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the heating period in increments of 1-2 hours.

      • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate reaction rates and improve yields in quinazolinone synthesis.[2][3][4][5]

  • Side Product Formation: The formation of undesired byproducts can consume starting materials and complicate purification.

    • Causality: At high temperatures, self-condensation of 2-amino-4-bromobenzoic acid or polymerization of intermediates can occur.

    • Solution:

      • Optimize Reagent Stoichiometry: Use a slight excess of urea (e.g., 1.2-1.5 equivalents) to favor the desired cyclization over self-condensation of the aminobenzoic acid.

      • Stepwise Temperature Increase: Gradually increase the reaction temperature to the target to minimize the formation of thermally induced side products.

  • Product Loss During Workup and Purification: Significant amounts of the product may be lost during the isolation and purification steps.

    • Causality: 4-amino-7-bromoquinazolin-2-ol has limited solubility in many common organic solvents. Precipitation may be incomplete, or the product may adhere to glassware.

    • Solution:

      • pH Adjustment for Precipitation: After quenching the reaction with water, carefully adjust the pH. The product's solubility is pH-dependent; aim for a pH that minimizes its solubility (typically neutral to slightly acidic) to maximize precipitation.

      • Thorough Washing and Extraction: Wash the crude product with appropriate solvents to remove impurities without dissolving a significant amount of the desired compound. A sequence of washes with water, then a cold organic solvent like ethanol or acetone, can be effective.

      • Recrystallization Solvent Selection: If recrystallization is necessary for purification, carefully select the solvent system. A mixed solvent system, such as DMF/water or ethanol/water, may be required to achieve a balance of solubility at high temperatures and insolubility at low temperatures.

Question 2: The final product is impure, showing multiple spots on TLC. How can I improve its purity?

Answer: Product impurity is a common issue. The purification strategy depends on the nature of the impurities.

  • Unreacted Starting Materials: The most common impurities are unreacted 2-amino-4-bromobenzoic acid and urea-derived byproducts.

    • Solution:

      • Aqueous Wash: Washing the crude product with a dilute basic solution (e.g., 1% sodium bicarbonate) can remove unreacted acidic starting material (2-amino-4-bromobenzoic acid). Follow this with a water wash to remove any remaining base and urea-related impurities.

      • Recrystallization: Recrystallization is a powerful technique for removing small amounts of impurities. Experiment with different solvents to find one in which the product is sparingly soluble at room temperature but readily soluble when hot.

  • Side Products: As mentioned previously, side reactions can lead to structurally similar impurities that are difficult to remove.

    • Solution:

      • Column Chromatography: If recrystallization is ineffective, column chromatography may be necessary. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) can separate the desired product from closely related impurities.

      • Reaction Condition Optimization: The best approach to dealing with side products is to prevent their formation in the first place by optimizing the reaction conditions as described in the previous question.

Question 3: The reaction fails to proceed, and I only recover the starting materials. What could be the problem?

Answer: Complete reaction failure is often due to issues with reagents or the experimental setup.

  • Reagent Quality:

    • Causality: The 2-amino-4-bromobenzoic acid may be of poor quality or contain inhibitors.[6][7][8] Urea can hydrolyze over time if not stored in a dry environment.

    • Solution:

      • Verify Starting Material Purity: Check the melting point of your 2-amino-4-bromobenzoic acid. It should be in the range of 230-234 °C.[6] If it is significantly lower or has a broad melting range, consider purifying it by recrystallization before use.

      • Use Fresh, Dry Urea: Ensure the urea is dry and free-flowing. If in doubt, use a freshly opened container.

  • Reaction Temperature:

    • Causality: The reaction temperature may not be high enough to initiate the cyclocondensation.

    • Solution:

      • Accurate Temperature Monitoring: Ensure your thermometer or temperature probe is calibrated and accurately measuring the internal temperature of the reaction mixture.

      • Sufficient Heating: As a melt reaction, ensure the entire mixture is molten and maintained at the target temperature.

  • Reaction Scale:

    • Causality: On a very small scale, it can be challenging to maintain a consistent temperature and ensure proper mixing of the solid reagents.

    • Solution:

      • Use a Sand Bath or Heating Mantle: These provide more uniform heating than a hot plate.

      • Mechanical Stirring: If possible, use mechanical stirring to ensure the reactants are well-mixed.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the synthesis of 4-amino-7-bromoquinazolin-2-ol.

What is the general synthetic strategy for 4-amino-7-bromoquinazolin-2-ol?

The most common and straightforward synthesis involves the cyclocondensation of 2-amino-4-bromobenzoic acid with urea.[9] This reaction is typically performed neat (without a solvent) by heating a mixture of the two solids above their melting points. The urea decomposes to form isocyanic acid, which then reacts with the aminobenzoic acid to form the quinazolinone ring system.

What are the optimal reaction conditions for this synthesis?

While the optimal conditions can vary slightly depending on the scale and specific setup, a general guideline is as follows:

ParameterRecommended Range/ValueRationale
Reactant Ratio 1 : 1.2-1.5 (2-amino-4-bromobenzoic acid : urea)A slight excess of urea drives the reaction to completion and minimizes self-condensation of the aminobenzoic acid.
Temperature 180-200 °CEnsures the reactants are molten and facilitates the decomposition of urea to the reactive isocyanic acid.
Reaction Time 2-4 hoursGenerally sufficient for the reaction to go to completion. Monitor by TLC to confirm.
Atmosphere Air (or inert atmosphere for sensitive substrates)The reaction is typically robust enough to be performed in air.

How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) or dichloromethane and methanol (e.g., 9:1 v/v). The starting material, 2-amino-4-bromobenzoic acid, will have a different Rf value than the more polar product, 4-amino-7-bromoquinazolin-2-ol. The disappearance of the starting material spot indicates the reaction is complete.

What are the key safety considerations for this synthesis?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Ventilation: The reaction should be performed in a well-ventilated fume hood, as heating urea can release ammonia and other potentially irritating vapors.

  • High Temperatures: Use caution when working with high temperatures. Ensure the heating apparatus is stable and secure.

  • Reagent Hazards: 2-Amino-4-bromobenzoic acid is toxic if swallowed.[7] Handle it with care and avoid generating dust.

Experimental Protocol: Synthesis of 4-amino-7-bromoquinazolin-2-ol

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-amino-7-bromoquinazolin-2-ol.

Materials:

  • 2-Amino-4-bromobenzoic acid (1.0 eq)

  • Urea (1.5 eq)

  • Deionized water

  • 1 M Sodium Bicarbonate solution

  • Ethanol

  • Round-bottom flask

  • Heating mantle or sand bath with a stirrer

  • Thermometer

  • Condenser (optional, but recommended)

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 2-amino-4-bromobenzoic acid and urea.

  • Heating: Place the flask in a heating mantle or sand bath and begin heating with stirring.

  • Reaction: Gradually increase the temperature to 190 °C. The mixture will melt and begin to evolve gas. Maintain the temperature at 190 °C for 3 hours.

  • Monitoring: After 3 hours, allow the reaction to cool slightly. Take a small aliquot and dissolve it in a suitable solvent (e.g., DMF or DMSO) to spot on a TLC plate to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. The product will solidify.

  • Isolation: Add deionized water to the flask and break up the solid with a spatula. Heat the mixture gently to dissolve any remaining urea and other water-soluble impurities.

  • Filtration and Washing: Cool the mixture in an ice bath and then collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold deionized water (3 x volume of the flask).

    • Wash with a cold 1 M sodium bicarbonate solution (1 x volume of the flask).

    • Wash again with cold deionized water (2 x volume of the flask).

    • Finally, wash with a small amount of cold ethanol to aid in drying.

  • Drying: Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of 4-amino-7-bromoquinazolin-2-ol.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Workup and Purification start Combine 2-amino-4-bromobenzoic acid and urea react Heat to 190 °C for 3 hours (Cyclocondensation) start->react monitor Monitor by TLC react->monitor monitor->react Incomplete cool Cool to room temperature monitor->cool Reaction Complete workup Add water and heat to dissolve impurities cool->workup filter Filter and wash with: 1. Cold Water 2. NaHCO3 (aq) 3. Cold Water 4. Cold Ethanol workup->filter dry Dry under vacuum filter->dry

Caption: Workflow for the synthesis and purification of 4-amino-7-bromoquinazolin-2-ol.

References

  • Ravindar, L., et al. (2024). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Melato, S., et al. (2007). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Molecules. [Link]

  • Aboelnaga, A., & EL-Sayeda, H. (2018). Ultrasound-promoted synthesis of 4-aminoquinolines. Ultrasonics Sonochemistry.
  • Collet, J. W., et al. (2020). Synthesis of quinazolinones by copper-catalyzed isocyanide insertion. The Journal of Organic Chemistry, 85(11), 7378-7385. [Link]

  • Gusev, D. V. (2021).
  • Collet, J. W., et al. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry.
  • Wang, M., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6434-6450. [Link]

  • Various Authors. (n.d.). Different strategies for the synthesis of quinazolinones.
  • Various Authors. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives.
  • Various Authors. (n.d.). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic...
  • Various Authors. (n.d.). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. PubMed Central.
  • Various Authors. (n.d.). Quinazoline synthesis. Organic Chemistry Portal.
  • PubChem. (n.d.). 2-Amino-4-bromobenzoic acid. PubChem. [Link]

  • Various Authors. (n.d.). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry.
  • Various Authors. (n.d.). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization.
  • Various Authors. (2021).
  • Various Authors. (n.d.).
  • Orfi, L., et al. (2004). Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. Current Medicinal Chemistry, 11(22), 2983-2991.
  • SIELC Technologies. (2018). 2-Amino-4-bromobenzoic acid. SIELC Technologies. [Link]

  • Various Authors. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
  • Various Authors. (n.d.). Synthesis and Basicity of 4-Amino-2-phenylquinazolines.
  • Chemsrc. (n.d.). 2-Amino-4-bromobenzoic acid. Chemsrc. [Link]

  • Baranov, D. S., et al. (2011). Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. RSC Advances, 1(9), 1745-1750. [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 4-Amino-7-Bromoquinazolin-2-ol

Status: Active Lead Scientist: Senior Application Scientist, Process Chemistry Division Last Updated: February 5, 2026 Introduction: The "Brick Dust" Challenge Welcome to the technical support hub for 4-amino-7-bromoquin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Scientist, Process Chemistry Division Last Updated: February 5, 2026

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for 4-amino-7-bromoquinazolin-2-ol . If you are working with this scaffold, you are likely developing kinase inhibitors (e.g., EGFR, VEGFR targets) or exploring novel DNA-binding agents.

The Core Problem: This molecule behaves like "brick dust." The combination of the 7-bromo substituent (lipophilic, heavy) and the 2-ol/4-amino motif (hydrogen bond donor/acceptor network) creates a crystal lattice with extremely high lattice energy. It is sparingly soluble in most organic solvents, making standard chromatography (silica gel) difficult and often leading to streaking or irreversible adsorption.

The Solution: This guide prioritizes thermodynamic purification strategies (recrystallization, acid-base swing) over kinetic ones (chromatography).

Module 1: Critical Nomenclature & Tautomerism

User Question: "I ordered 4-amino-7-bromoquinazolin-2-ol, but the NMR looks like an amide. Did I get the wrong compound?"

Technical Response: No, you likely have the correct compound. This molecule exhibits lactam-lactim tautomerism .

  • Solution Phase: It exists in equilibrium, often favoring the aromatic 2-ol form in polar protic solvents.

  • Solid State: It predominantly crystallizes as the 2(1H)-one (amide) tautomer due to strong intermolecular hydrogen bonding (dimer formation).

Action: Do not discard the batch based on a "missing" O-H signal in DMSO-d6. Look for the characteristic broad N-H singlets (often >10 ppm) and the C=O stretch in IR (~1650-1680 cm⁻¹).

Module 2: Purification of the Key Intermediate (7-Bromoquinazoline-2,4-dione)

Context: The purity of your final product depends entirely on the purity of the 2,4-dione intermediate. If you carry regioisomers (e.g., 5-bromo) or uncyclized ureas forward, they are nearly impossible to separate later.

Protocol: The "Acetic Acid Crash" This intermediate is amphoteric but generally insoluble in neutral organic solvents.

  • Dissolution: Suspend the crude 2,4-dione in 2M NaOH (10 mL/g). Heat to 80°C until fully dissolved (forms the disodium salt).

    • Checkpoint: If solids remain at high pH, filter them hot. These are likely unreacted starting materials (ureas) or non-acidic impurities.

  • Precipitation: Cool the filtrate to room temperature. Slowly add Glacial Acetic Acid while stirring until pH reaches ~4-5.

    • Why Acetic Acid? Mineral acids (HCl) can trap inorganic salts (NaCl) in the precipitate. Acetate salts are more soluble and wash away.

  • Digestion: Heat the resulting slurry to 90°C for 30 minutes (Ostwald ripening) to grow larger, filterable crystals.

  • Filtration: Filter hot. Wash with water (3x) and Methanol (1x) to remove water.

Module 3: Purification of the Target (4-Amino-7-bromoquinazolin-2-ol)

User Question: "My product contains the 2,4-dione impurity. How do I remove it?"

Technical Response: The 2,4-dione is the hydrolysis byproduct of your target. It forms if the reaction mixture gets too hot in the presence of water or during prolonged acidic workups.

Strategy: Exploit the Basicity Difference .

  • Target (4-amino): Basic pKa ~4 (protonates on N1 or N3). Soluble in dilute acid.

  • Impurity (2,4-dione): Non-basic (amide-like). Insoluble in dilute acid.

The "Acid-Base Swing" Protocol

This is the gold-standard method for amino-quinazolines.

Step-by-Step:

  • Acid Extraction: Suspend the crude solid in 1M HCl or 10% Aqueous Acetic Acid .

    • Volume: Use ~15-20 mL per gram.

    • Action: Sonicate or warm slightly (40°C). The 4-amino target will protonate and dissolve. The 2,4-dione impurity will remain as a solid.

  • Filtration: Filter the mixture through a Celite pad.

    • Solids: Discard (contains 2,4-dione and other non-basic crud).

    • Filtrate: Contains your target as the hydrochloride/acetate salt.

  • Neutralization (The Critical Step):

    • Cool the filtrate to 0-5°C.

    • Slowly add Ammonium Hydroxide (28%) dropwise.

    • Observation: The product will precipitate as a white/off-white solid around pH 8-9.

  • Final Wash: Filter the solid.[1] Wash with water, then cold Acetone .

    • Why Acetone? It removes surface water and traces of non-polar organic impurities without dissolving the product.

Visualization: Purification Workflow

PurificationStrategy Crude Crude Mixture (Target + Dione Impurity) AcidStep Suspend in 1M HCl (Warm to 40°C) Crude->AcidStep Protonation Filter1 Filtration (Celite) AcidStep->Filter1 SolidWaste Solid Residue: 2,4-Dione (Discard) Filter1->SolidWaste Insoluble Impurities Filtrate Filtrate: Target-H+ (Soluble) Filter1->Filtrate Soluble Salt BaseStep Neutralize with NH4OH (pH 8-9, 0°C) Filtrate->BaseStep Deprotonation FinalSolid Pure Target: 4-Amino-7-bromo... BaseStep->FinalSolid Precipitation

Figure 1: The "Acid-Base Swing" separates the basic amino-quinazoline from non-basic hydrolysis byproducts.

Module 4: Solvent Selection Guide

User Question: "I need to run an NMR or a reaction. What dissolves this?"

The 7-bromo substituent significantly reduces solubility compared to the parent quinazoline.

Solvent SystemSolubilityApplicationNotes
DMSO / DMF HighReactions / NMRHard to remove. Use lyophilization or water-crash to recover product.
TFA (Trifluoroacetic acid) Very HighNMR / PurificationForms salts. Good for breaking aggregates.
Acetic Acid (Glacial) Moderate (Hot)RecrystallizationExcellent for removing dione impurities.
Methanol / Ethanol LowWashingUse to remove surface impurities; product will not dissolve significantly.
DCM / Chloroform NegligibleExtractionAvoid. Product will float or form an emulsion.

Module 5: Troubleshooting & FAQs

Q: My product is "oiling out" during recrystallization.

  • Cause: You are likely using a solvent mixture that is too non-polar (e.g., Hexane/Ethyl Acetate) or cooling too fast.

  • Fix: Use DMF/Water . Dissolve in minimum hot DMF (100°C). Add hot water dropwise until persistent cloudiness. Let it cool very slowly in a Dewar flask or oil bath turned off.

Q: I see a peak at mass M+18 in LCMS. Is it a hydrate?

  • Analysis: It is likely the hydrolysis product (the 2,4-dione, M+1 via water addition to the imine).

  • Fix: Re-run the "Acid-Base Swing" (Module 3). Ensure your reaction conditions for the amination step (usually from 4-chloro) are strictly anhydrous.

Q: The Suzuki coupling on the 7-bromo position isn't working.

  • Insight: The free amine and hydroxyl groups can coordinate to the Palladium catalyst, poisoning it.

  • Fix: Protect the functionalities.

    • Option A: Use the 4-chloro-7-bromo intermediate for the coupling first, then aminate.

    • Option B: Protect the 2-ol as a benzyl ether or pivalate before coupling.

References

  • Review of Quinazoline Synthesis

    • Title: A Review on Current Synthetic Methods of 4-Aminoquinazoline Deriv
    • Source: ResearchG
    • Relevance: Validates the metal-catalyzed and direct amin
    • URL:[Link]

  • Solubility & Recrystallization

    • Title: Study on the Solubility Characteristics of Some Quinazoline Deriv
    • Source: CIBTech (2014).
    • Relevance: Provides thermodynamic data supporting DMF/DMSO as primary solvents and temper
    • URL:[Link]

  • Tautomerism & Dione Impurities

    • Title: 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction.[2]

    • Source: IntechOpen / ResearchG
    • Relevance: Explains the 2-ol vs 2-one tautomerism and the stability of the dione byproduct in alkali.
    • URL:[Link]

Sources

Troubleshooting

"overcoming solubility issues of 4-amino-7-bromoquinazolin-2-ol in biological assays"

Technical Support Center: 4-Amino-7-bromoquinazolin-2-ol A Guide to Overcoming Solubility Challenges in Biological Assays Welcome to the technical support guide for 4-amino-7-bromoquinazolin-2-ol. This document is design...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-7-bromoquinazolin-2-ol

A Guide to Overcoming Solubility Challenges in Biological Assays

Welcome to the technical support guide for 4-amino-7-bromoquinazolin-2-ol. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Quinazoline derivatives are a promising class of compounds with diverse biological activities, including potential anticancer and anti-inflammatory properties.[1][2][3][4] However, their characteristically low aqueous solubility can present significant challenges, leading to issues such as compound precipitation, inconsistent assay results, and inaccurate pharmacological data.

This guide provides a structured, in-depth approach to troubleshooting and overcoming these solubility issues. We will move from fundamental principles and simple fixes to more advanced formulation strategies, ensuring you can generate reliable and reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubility of 4-amino-7-bromoquinazolin-2-ol.

Q1: Why is 4-amino-7-bromoquinazolin-2-ol expected to have poor water solubility?

A: The solubility challenge is rooted in its molecular structure. Like many quinazoline derivatives, this compound has a rigid, fused heterocyclic ring system that is largely hydrophobic.[5] While the amino (-NH2) and hydroxyl (-OH) groups can participate in hydrogen bonding, the bulky bromine atom and the overall planar structure contribute to strong crystal lattice energy. For a molecule to dissolve, solvent molecules must overcome this energy, which is unfavorable in aqueous media, often leading to what is described as "brick-dust" insolubility.[6]

Q2: I use DMSO for my stock solution. What is the maximum concentration I can use in my cell-based assay?

A: Dimethyl sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds, but it is not biologically inert.[7] At high concentrations, DMSO can induce cell stress, affect membrane permeability, and interfere with assay components, leading to false positives or negatives.[8][9]

  • General Recommendation: For most cell-based assays, it is crucial to keep the final concentration of DMSO at ≤0.5% (v/v) .

  • Sensitive Assays: For highly sensitive cell lines or assays (e.g., primary cell cultures, some kinase assays), you may need to go as low as 0.1% (v/v) .

  • Self-Validation is Key: You must determine the tolerance of your specific assay system by running a vehicle control experiment with varying DMSO concentrations to identify the highest non-interfering level.

Q3: My compound precipitates when I add my DMSO stock to the aqueous assay buffer. Can I just heat it to get it back into solution?

A: While gentle warming (e.g., to 37°C) can sometimes aid in initial dissolution in DMSO, it is generally not recommended as a solution for precipitation in aqueous media.[10] This approach often leads to the formation of a supersaturated solution. As the solution cools to the assay temperature, the compound is highly likely to precipitate again, often in an uncontrolled manner. This can lead to fine, dispersed particles that are not visible to the naked eye but will result in highly variable and non-reproducible assay data.

Q4: What are the tell-tale signs of a solubility problem in my assay results?

A: Beyond visible precipitation, solubility issues can manifest in several ways:

  • Poor Concentration-Response Curves: You may see a flat or unusually shallow dose-response curve, or a sudden drop-off in activity at higher concentrations.

  • Low Reproducibility: High variability between replicate wells and between experiments is a classic sign.

  • "Bell-Shaped" Curves: Apparent inhibition at lower concentrations followed by a loss of activity at higher concentrations can sometimes be caused by compound aggregation or precipitation.[9]

  • Time-Dependent Loss of Signal: If the compound precipitates over the course of the assay incubation, you may see a decreasing signal over time.

Part 2: Troubleshooting Guide: A Step-Wise Approach to Solubility Enhancement

If you are facing solubility issues, follow this tiered troubleshooting guide. Start with the simplest and most common solutions before moving to more complex formulation strategies.

G start Issue: Compound Precipitation or Inconsistent Data tier1 Tier 1: Solvent System Optimization start->tier1 check_dmso Is final DMSO concentration ≤0.5% and optimized? tier1->check_dmso adjust_dmso Adjust DMSO stock concentration to achieve optimal final % check_dmso->adjust_dmso No tier2 Tier 2: Biocompatible Formulations check_dmso->tier2 Yes check_ph Is the compound's charge state impacting solubility? adjust_dmso->check_ph use_cosolvent Introduce a co-solvent (e.g., Ethanol, PEG 400) check_ph->use_cosolvent Yes check_ph->use_cosolvent Maybe adjust_ph Adjust buffer pH (if assay permits) to favor ionized form adjust_ph->use_cosolvent use_cosolvent->tier2 check_cyclodextrin Can cyclodextrins encapsulate the compound? tier2->check_cyclodextrin use_cyclodextrin Use HP-β-CD or SBE-β-CD to form inclusion complex check_cyclodextrin->use_cyclodextrin Yes check_surfactant Can surfactants form micelles around the compound? check_cyclodextrin->check_surfactant No end_solved Problem Solved: Proceed with Assay use_cyclodextrin->end_solved use_surfactant Use non-ionic surfactants (e.g., Tween 80, Poloxamer) check_surfactant->use_surfactant Yes tier3 Tier 3: Advanced Formulations check_surfactant->tier3 No use_surfactant->end_solved lipid_formulation Consider lipid-based systems (e.g., SEDDS) for in vivo studies tier3->lipid_formulation end_consult Consult Formulation Specialist lipid_formulation->end_consult G cluster_0 In Aqueous Solution drug Poorly Soluble Drug (Hydrophobic) p1 drug->p1 cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->p1 complex Soluble Inclusion Complex p1->complex Complexation p2

Caption: Mechanism of cyclodextrin-mediated solubilization.

Tier 3: Advanced Formulation Strategies

For the most challenging compounds, especially in the context of later-stage drug development or in vivo studies, more advanced techniques are required.

Q: My compound is still not soluble enough. What are the next steps?

A: At this stage, you are moving into the realm of advanced drug formulation. These techniques require specialized expertise but are powerful for overcoming significant solubility hurdles.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. [11]Upon gentle agitation in an aqueous medium, they form a fine oil-in-water emulsion that keeps the drug solubilized. This is a common strategy for improving the oral absorption of kinase inhibitors. [10]* Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range. [11]According to the Ostwald-Freundlich equation, reducing particle size increases the saturation solubility. This method requires specialized equipment like high-pressure homogenizers.

  • Solid Dispersions: The drug is dispersed in a molecularly amorphous state within a hydrophilic polymer matrix (like Poloxamer 407 or PVP). [12]This breaks the crystal lattice of the drug, significantly enhancing its dissolution rate.

These advanced methods typically require consultation with a formulation specialist.

Part 3: Experimental Protocols

Protocol 1: Determining Maximum Tolerated Co-Solvent Concentration

  • Plate Seeding: Seed your chosen cell line in a 96-well plate at the density required for your main assay and incubate overnight.

  • Prepare Vehicle Solutions: Create a series of vehicle solutions containing your primary solvent (e.g., DMSO) and the co-solvent of interest (e.g., Ethanol) at various concentrations. For example, prepare 2x final concentrations ranging from 0.1% to 5% for each solvent and combination.

  • Treatment: Add the vehicle solutions to the cells. Include a "media only" control.

  • Incubation: Incubate the plate for the same duration as your planned biological assay.

  • Viability Assay: Perform a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • Analysis: Determine the highest concentration of the solvent/co-solvent that results in >95% cell viability compared to the "media only" control. This is your maximum tolerated concentration.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol is a general starting point for using HP-β-CD.

  • Prepare CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your cell culture medium or assay buffer. This may require gentle warming (37-40°C) and stirring to fully dissolve. Filter-sterilize the solution using a 0.22 µm filter.

  • Prepare Compound Stock: Prepare a concentrated stock of 4-amino-7-bromoquinazolin-2-ol in 100% DMSO (e.g., 20 mM).

  • Form the Complex:

    • Add the DMSO stock solution dropwise to the pre-warmed, stirring CD solution to achieve the desired final concentration of the compound. The volume of DMSO added should not exceed 1-2% of the total volume of the CD solution.

    • For example, to make a 200 µM compound solution in 1 mL of 40% CD solution, add 10 µL of the 20 mM DMSO stock.

  • Equilibrate: Allow the mixture to stir at room temperature or 37°C for 1-4 hours to allow for efficient complexation. The solution should be clear.

  • Application: This solution can now be used to make further dilutions in your assay medium for creating the concentration-response curve. Remember that your vehicle control must be the same concentration of HP-β-CD and DMSO that is present in your highest compound concentration well.

References

  • Auti, P. S., George, G., & Paul, A. T. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances.
  • Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • National Center for Biotechnology Information (n.d.). 4-Amino-7-chloroquinoline.
  • National Center for Biotechnology Information (n.d.). 7-Bromo-2,4-diaminoquinazoline.
  • Kumar, D., et al. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.
  • National Center for Biotechnology Information. (n.d.). Compound Management for Quantitative High-Throughput Screening. PubMed Central.
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • Gili, M., et al. (2023).
  • National Center for Biotechnology Information (n.d.). 4-(2-Aminoethyl)quinazolin-7-ol.
  • Lipunova, G. N., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives.
  • Gârd, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics.
  • Ghassemi, F., et al. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • Di, L., & Kerns, E. H. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.
  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules.
  • Gara, S., et al. (2024).
  • Michael, I. (2025). Formulation strategies for poorly soluble drugs.
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research.
  • Sharma, P., & Kumar, V. (2025).
  • Held, D. (2014). GPC/SEC Troubleshooting and Good Practice. Agilent.
  • Ghassemi, F., et al. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • Loftsson, T., et al. (2005). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Pharmaceutical Sciences.
  • Kromann, N., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Malvern Panalytical. (n.d.). High-Throughput Screening (HTS).
  • National Center for Biotechnology Information (n.d.). 4-Aminoquinazoline.
  • Stewart, C., et al. (2019).
  • Janssen, N., et al. (2022).
  • Gârd, C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
  • El-Sayed, N. F., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports.
  • Kumar, A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Räsänen, K., et al. (2015). Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. Green Chemistry.
  • Al-Ghorbani, M., et al. (2024). Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. Molecules.
  • Liu, Y., et al. (2014).
  • Ritika, S. L., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
  • National Center for Biotechnology Information (n.d.). 4-Bromoquinolin-2-amine.
  • Wikipedia. (n.d.). Cosolvent.
  • SynHet. (n.d.). 2-Amino-6-bromoquinolin-4-ol.

Sources

Optimization

"optimization of reaction conditions for 4-amino-7-bromoquinazolin-2-ol synthesis (e.g., solvent, temperature)"

The following technical guide is structured as a specialized support center resource for the synthesis and optimization of 4-amino-7-bromoquinazolin-2-ol (also known as 4-amino-7-bromoquinazolin-2(1H)-one ). Topic: Optim...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for the synthesis and optimization of 4-amino-7-bromoquinazolin-2-ol (also known as 4-amino-7-bromoquinazolin-2(1H)-one ).

Topic: Optimization of Reaction Conditions for 4-Amino-7-Bromoquinazolin-2-ol Document ID: TS-QZN-4A7B-001 Role: Senior Application Scientist[1]

Core Synthesis Strategy & Reaction Pathway

User Question: What is the most reliable synthetic route for 4-amino-7-bromoquinazolin-2-ol? I need a protocol that balances yield with purity.

Scientist Response: For the specific regioisomer 4-amino-7-bromoquinazolin-2-ol , the most robust route involves the cyclocondensation of 2-amino-4-bromobenzonitrile with a cyanate source (e.g., Potassium Cyanate, KOCN) in an acidic medium. This method is preferred over the modification of 2,4-dichloroquinazoline because it regioselectively installs the 4-amino group via the nitrile functionality, avoiding the formation of isomeric mixtures common in nucleophilic substitutions on dichloro-heterocycles.

The Validated Pathway (Method A)
  • Starting Material: 2-Amino-4-bromobenzonitrile.[1]

  • Reagent: Potassium Cyanate (KOCN).[1]

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH).[1]

  • Mechanism: The amine attacks the cyanate to form a urea intermediate, which then undergoes intramolecular cyclization onto the nitrile group.[1]

Reaction Workflow Diagram

SynthesisPathway Start 2-Amino-4-bromobenzonitrile Inter Urea Intermediate (In situ) Start->Inter Nucleophilic Attack (RT to 60°C) Reagent KOCN / AcOH (Cyanate Source) Product 4-Amino-7-bromoquinazolin-2-ol (Target) Inter->Product Cyclization onto Nitrile (Reflux, 100-118°C) SideProduct 7-Bromoquinazoline-2,4-dione (Hydrolysis Impurity) Inter->SideProduct Hydrolysis (Excess H2O)

Caption: Figure 1.[2][3] Cyclocondensation pathway for 4-amino-7-bromoquinazolin-2-ol synthesis showing the critical nitrile cyclization step.

Optimization of Reaction Conditions

User Question: I am observing low yields (<40%) and unreacted starting material. How should I optimize the solvent and temperature?

Scientist Response: Low conversion in this cyclization is typically due to insufficient thermal energy to drive the attack on the nitrile group or poor solubility of the urea intermediate.

Troubleshooting Guide: Solvent & Temperature
ParameterRecommended ConditionTechnical Rationale
Solvent Glacial Acetic Acid (AcOH) Acts as both solvent and acid catalyst.[1] It protonates the nitrile, increasing electrophilicity for the cyclization step [1].
Alt. Solvent DMF + TFA (10%) Use if the starting material is insoluble in AcOH.[1] The TFA provides the necessary acidity.[1]
Temperature Reflux (118°C for AcOH) The initial urea formation occurs at mild temps (60°C), but cyclization requires reflux . Room temperature will stall at the intermediate [2].[1]
Time 2–4 Hours Extended heating (>6h) in acid can hydrolyze the 4-amino group to a ketone (dione formation).[1]

Critical Optimization Protocol:

  • Dissolution: Dissolve 2-amino-4-bromobenzonitrile in Glacial AcOH (10 mL/g).

  • Addition: Add KOCN (1.5 equiv) in small portions at room temperature to avoid rapid exotherm.

  • Ramp: Heat to 60°C for 30 mins (Urea formation).

  • Cyclize: Increase to reflux (118°C) for 2 hours.

  • Monitor: Check TLC/HPLC. If the intermediate urea persists, add 0.5 equiv more KOCN and continue reflux.

Solubility & Workup Issues

User Question: The product precipitates as a sticky solid that is hard to filter. How can I improve the isolation?

Scientist Response: Quinazolin-2-ols are notorious for high lattice energy and poor solubility in organic solvents due to strong intermolecular hydrogen bonding (dimer formation).[1] A "sticky" precipitate often indicates trapped acetic acid or incomplete crystallization.[1]

Workup Troubleshooting Protocol
  • Quenching: Do not filter directly from hot AcOH.[1] Cool the reaction mixture to room temperature.

  • Precipitation: Pour the reaction mixture slowly into ice-cold water (5x reaction volume) with vigorous stirring. This forces the product out of the AcOH solution [3].[1]

  • pH Adjustment: If the solid is sticky, neutralize the slurry to pH 7 using saturated NaHCO₃ or 10% NaOH.[1] The free base form is often more crystalline than the acetate salt.[1]

  • Purification:

    • Wash: Water followed by cold ethanol (removes unreacted starting material).[1]

    • Recrystallization:[1] DMF/Water (9:1) or hot Ethanol/DMSO if high purity is required.[1]

Impurity Analysis (The "Dione" Problem)

User Question: My LC-MS shows a peak with M+1 = 241/243 (Target) but also a significant peak at M+1 = 242/244. What is this impurity?

Scientist Response: The impurity is likely 7-bromoquinazoline-2,4(1H,3H)-dione (Mass ~241/243 Da, but often ionizes differently or appears via hydrolysis). However, a more distinct impurity is the hydrolysis product where the 4-amino group is replaced by an oxygen, forming the dione.

Cause of Dione Formation:

  • Excess Water: If the acetic acid is "wet" or if the reflux is prolonged, the imine/enamine intermediate hydrolyzes.

  • Over-acidification: Strong mineral acids (HCl) promote hydrolysis more than AcOH.[1]

Decision Tree for Impurity Management:

Troubleshooting Issue Impurity Detected (High Mass or Dione) CheckMass Is Mass = Target + 1 (Hydrolysis)? Issue->CheckMass Action1 Reduce Water Content Use Anhydrous AcOH CheckMass->Action1 Yes (Dione formed) Action2 Reduce Reflux Time Monitor HPLC hourly CheckMass->Action2 Yes (Over-reaction)

Caption: Figure 2. Logic flow for diagnosing and mitigating hydrolysis impurities during synthesis.

Alternative "Scale-Up" Route (Method B)

User Question: We have a large stock of 2,4-dichloro-7-bromoquinazoline. Can we use this instead?

Scientist Response: Yes, but regioselectivity is the challenge. The C4-chlorine is generally more reactive towards nucleophiles than the C2-chlorine due to the inductive effect of the ring nitrogen [4].[1]

Protocol for Method B:

  • Reagents: 2,4-Dichloro-7-bromoquinazoline + Ammonia (NH₃ in MeOH or THF).

  • Condition: 0°C to Room Temperature (Strict control).

  • Step 1: Selective amination at C4 yields 2-chloro-4-amino-7-bromoquinazoline .[1]

  • Step 2: Hydrolysis of the C2-Cl requires acidic hydrolysis (AcOH/H₂O, reflux) to yield the final 2-ol product.[1] Note: If you heat Step 1 too high, you will get 2,4-diamino-7-bromoquinazoline.

References

  • Optimization of reaction conditions for quinazoline synthesis. Source: ResearchGate.[1] Title: Optimization of the reaction conditions in the synthesis of pyrimido[2,1-b][1,3]benzothiazole... URL:[Link]

  • Microwave and Ultrasound assisted synthesis. Source: Frontiers in Chemistry.[1] Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies. URL:[Link]

  • Ziresovir Synthesis (Quinazoline Ring Closure). Source: NIH / PMC.[1] Title: Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. URL:[Link]

  • Regioselectivity in Quinazolines. Source: MDPI.[1] Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.[1][4] URL:[Link]

Sources

Troubleshooting

"analytical techniques for detecting impurities in 4-amino-7-bromoquinazolin-2-ol samples"

Status: Active Ticket ID: #QZN-7Br-ANA-001 Assigned Specialist: Senior Application Scientist Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficul...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #QZN-7Br-ANA-001 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties in the purity profiling of 4-amino-7-bromoquinazolin-2-ol (also referred to in various tautomeric forms as 7-bromo-4-amino-2(1H)-quinazolinone).

This molecule presents a "perfect storm" for analytical chemists: it possesses a basic amino group, an acidic phenolic/amide moiety (tautomer-dependent), and a halogen atom.[1] These features lead to common issues such as peak tailing , solubility crashes , and tautomeric peak splitting .[1]

This guide bypasses generic advice to address the specific physicochemical behavior of the 7-bromo-quinazoline scaffold.

Module 1: Troubleshooting & FAQs

Q1: My main peak shows severe tailing (Tailing Factor > 2.0). How do I fix this?

Diagnosis: The 4-amino group on the quinazoline ring is basic (pKa ~5-6). On standard C18 columns, residual silanols (Si-OH) are slightly acidic.[1] At neutral pH, these silanols interact strongly with the protonated amine of your analyte, causing secondary retention and tailing.[1]

Corrective Protocol:

  • Lower the pH: You must suppress silanol ionization. Adjust your aqueous mobile phase to pH 2.5 – 3.0 using Phosphate Buffer or Formic Acid (if using MS).[1]

  • Add a Modifier: If pH adjustment fails, add 0.1% Triethylamine (TEA) to the mobile phase.[1] TEA acts as a "sacrificial base," binding to silanols preferentially over your analyte.[1]

  • Column Selection: Switch to a "Base-Deactivated" (BD) or "End-capped" column (e.g., C18 with high carbon load and steric protection).[1]

Q2: I see "Ghost Peaks" or splitting of the main peak. Is my sample degrading?

Diagnosis: Not necessarily.[1] This is likely Tautomerism . 4-amino-7-bromoquinazolin-2-ol exists in equilibrium between the hydroxy-form (enol) and the keto-form (amide).

  • Hydroxy-form: Favored in alkaline or polar aprotic solvents.

  • Keto-form: Favored in acidic conditions and solid state.

If the interconversion rate is slow relative to the chromatographic timescale, you will see two peaks connected by a "saddle" (plateau).[1]

Corrective Protocol:

  • Temperature Control: Increase column temperature to 40°C or 45°C . Higher thermal energy accelerates the tautomeric exchange, merging the split peaks into a single, sharp peak representing the weighted average.[1]

  • Solvent Unification: Ensure your sample diluent matches the initial mobile phase composition to prevent "solvent shock" shifting the equilibrium upon injection.

Q3: I cannot get the sample to dissolve completely in the Mobile Phase.

Diagnosis: Quinazolines, especially halogenated ones, have high crystal lattice energy and poor aqueous solubility.[1]

Corrective Protocol: Do not dissolve directly in the mobile phase.

  • Stock Solution: Dissolve the sample in 100% DMSO or Dimethylacetamide (DMAc) .[1]

  • Working Solution: Dilute the stock into a mixture of Water:Acetonitrile (50:50) .

  • Sonicate: Use an ultrasonic bath for 10 minutes, keeping the temperature below 30°C to prevent degradation.

Module 2: Impurity Profiling & Origin Analysis

To detect impurities, you must understand where they come from.[1] The synthesis of 4-amino-7-bromoquinazolin-2-ol often involves the cyclization of 2-amino-4-bromobenzonitrile with urea or similar reagents.

Predicted Impurity Table
Impurity TypeStructure / NameOriginRelative Retention (RRT)
Impurity A 2-amino-4-bromobenzonitrileUnreacted Starting Material~0.4 (Elutes Early)
Impurity B 7-bromo-2,4(1H,3H)-quinazolinedioneHydrolysis Byproduct~0.8 (More Polar)
Impurity C 4-amino-6-bromoquinazolin-2-olRegioisomer~1.05 (Very close to Main Peak)
Impurity D 4-amino-quinazolin-2-olDe-brominated Byproduct~0.6
Impurity Origin Pathway (Visualization)

The following diagram illustrates the synthetic pathway and where specific impurities diverge.

ImpurityPathway Start Starting Material (2-amino-4-bromobenzonitrile) Inter Intermediate (Urea Adduct) Start->Inter Cyclization ImpA Impurity A (Unreacted SM) Start->ImpA Incomplete Rxn ImpC Impurity C (Regioisomer: 6-Bromo) Start->ImpC Isomeric Contaminant Product Target Product (4-amino-7-bromoquinazolin-2-ol) Inter->Product Ammonolysis ImpB Impurity B (Hydrolysis: Dione) Product->ImpB H2O / Acid Hydrolysis

Caption: Synthetic pathway showing the divergence points for Starting Material (Impurity A), Hydrolysis Byproducts (Impurity B), and Regioisomers (Impurity C).

Module 3: Validated Analytical Protocols

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Best for routine purity checks and quantification.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (aromatic ring) and 230 nm (amide/amine absorption).[1]

  • Temperature: 40°C (Critical for tautomer collapse).[1]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 40 60
20.0 10 90

| 25.0 | 95 | 5 |[1]

Method B: LC-MS Compatible Method

Best for structural identification of unknown impurities.

  • Buffer Change: Replace Phosphoric Acid with 0.1% Formic Acid .

  • Ionization: ESI Positive Mode (Target M+H = 240/242 amu due to Br isotope pattern).[1]

  • Note: Expect a 1:1 ratio of peak heights for Mass 240 and 242, confirming the presence of one Bromine atom.

Analytical Workflow Diagram

Workflow Sample Sample Preparation (Dissolve in DMSO -> Dilute) Inject Injection (10 µL, Loop) Sample->Inject Sep Separation (HPLC) (C18, pH 2.5, 40°C) Inject->Sep Detect Detection Sep->Detect UV UV (254 nm) Quantification Detect->UV MS MS (ESI+) Identification (Br isotopes) Detect->MS

Caption: Standardized workflow for the analysis of 7-bromo-quinazoline derivatives, splitting into UV for purity and MS for ID.

References

  • Synthesis and Anticancer Activity of 4-Aminoquinazoline Derivatives. (2025). ResearchGate.[1][2][3] Retrieved from [Link]

  • Separation of Quinazoline on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Tautomerism of 4-Hydroxy-2(1H)-quinolinone. (2024). ResearchGate.[1][2][3] Retrieved from [Link]

  • Reversed-phase HPLC separation of quinine and its diastereoisomer. (2025). ResearchGate.[1][2][3] Retrieved from [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation. (2024). MDPI. Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

"comparing the efficacy of 4-amino-7-bromoquinazolin-2-ol with gefitinib"

[1][2] Executive Summary This guide provides a technical comparison between Gefitinib (a first-generation EGFR tyrosine kinase inhibitor) and 4-amino-7-bromoquinazolin-2-ol (a structural scaffold/intermediate).[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides a technical comparison between Gefitinib (a first-generation EGFR tyrosine kinase inhibitor) and 4-amino-7-bromoquinazolin-2-ol (a structural scaffold/intermediate).[1][2]

The Core Distinction:

  • Gefitinib (Iressa) is a fully optimized Type I ATP-competitive inhibitor with nanomolar affinity (

    
    ) for the Epidermal Growth Factor Receptor (EGFR). Its efficacy is driven by specific hydrophobic interactions at the 4-anilino position and solubility-enhancing groups at the 6-position.[1][2]
    
  • 4-amino-7-bromoquinazolin-2-ol is a chemical building block (CAS: 1781373-66-7).[1][2][3][4][5] It lacks the critical pharmacophores required for high-affinity EGFR binding.[1][2] Based on Structure-Activity Relationship (SAR) principles, this molecule is predicted to have negligible to weak inhibitory activity (

    
    ) against EGFR compared to Gefitinib. It serves primarily as a synthetic precursor, not a therapeutic agent.
    

Structural & Mechanistic Comparison

The efficacy gap between these two molecules is explained by their ability (or inability) to satisfy the binding requirements of the EGFR ATP-binding pocket.

Chemical Structure Analysis[1][2]
FeatureGefitinib (Optimized Drug)4-amino-7-bromoquinazolin-2-ol (Scaffold)Impact on Efficacy
Core Scaffold Quinazoline-4-amineQuinazolin-2-ol (Tautomer of 2-one)The 2-OH/2-oxo group in the scaffold disrupts the N1-C2-N3 hydrogen bonding motif required for hinge binding.[1][2]
4-Position 3-chloro-4-fluoroanilinePrimary Amino group (

)
Gefitinib's aniline tail penetrates the deep hydrophobic pocket.[1] The scaffold's

is too small to anchor the molecule.[2]
6-Position 3-morpholinopropoxyHydrogenGefitinib's morpholine group points into the solvent, improving solubility and pharmacokinetic properties.[1][2]
7-Position Methoxy (

)
Bromine (

)
The methoxy group aids in electron donation; Bromine is a lipophilic halogen often used for further cross-coupling (synthetic handle).[1][2]
Mechanism of Action (EGFR Pathway)

Gefitinib functions by competing with ATP for the binding site on the intracellular tyrosine kinase domain of EGFR. The diagram below illustrates the signaling cascade and where the inhibition occurs.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (ErbB1) Tyrosine Kinase Domain EGF->EGFR Activation Phos Autophosphorylation (Y1068, Y1173) EGFR->Phos ATP ATP ATP->EGFR Phosphoryl Donor Gefitinib Gefitinib (Inhibitor) Gefitinib->EGFR Competes with ATP (High Affinity) Scaffold 4-amino-7-bromo... (Weak/No Binding) Scaffold->EGFR Steric Clash/ Weak Affinity RAS RAS-GTP Phos->RAS PI3K PI3K/AKT (Survival) Phos->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK

Figure 1: EGFR Signaling Pathway.[6] Gefitinib effectively blocks ATP binding, halting downstream proliferation (ERK) and survival (AKT) signals. The scaffold (4-amino-7-bromoquinazolin-2-ol) lacks the structural fidelity to compete effectively.[2]

Experimental Validation Protocols

To objectively compare "efficacy," researchers must utilize specific assays. Since the scaffold is not a drug, it should be treated as a negative control or a low-potency baseline in these experiments.

Biochemical Kinase Assay (In Vitro)

This assay measures the direct inhibition of the EGFR enzyme.

  • Objective: Determine the

    
     (concentration inhibiting 50% of activity).
    
  • Method: FRET-based assay (e.g., LanthaScreen) or Radiometric (

    
    -ATP) assay.[1]
    

Protocol Workflow:

  • Preparation: Dilute Gefitinib and 4-amino-7-bromoquinazolin-2-ol in DMSO (Serial dilution:

    
    ).
    
  • Reaction: Incubate Recombinant EGFR kinase domain + Test Compound + Substrate (Poly Glu:Tyr).

  • Initiation: Add ATP (at

    
     concentration).
    
  • Detection: Measure phosphorylation after 60 minutes.

Expected Results:

CompoundExpected

Interpretation
Gefitinib 20 -- 40 nM Potent, specific inhibition. Validates the assay.
4-amino-7-bromo... > 10,000 nM Minimal inhibition.[1][2] The 2-OH group likely prevents hinge binding.[1]
Cellular Viability Assay (Cell-Based)

This measures the compound's ability to kill cancer cells driven by EGFR mutations.

  • Cell Lines:

    • PC-9 or HCC827: EGFR-mutant (Exon 19 del), highly sensitive to Gefitinib.[1][2]

    • A549: Wild-type EGFR/KRAS mutant (Gefitinib resistant control).

  • Reagent: CCK-8 or MTT.[1][2]

Protocol Workflow:

  • Seed cells (3,000 cells/well) in 96-well plates.

  • Incubate 24h for attachment.

  • Treat with compounds (0.001 -- 10

    
    ) for 72 hours.
    
  • Add CCK-8 reagent and measure Absorbance (450 nm).

Assay_Workflow Step1 Seed Cells (PC-9 / A549) Step2 Drug Treatment (72 Hours) Step1->Step2 Step3 Add CCK-8 Reagent Step2->Step3 Step4 Measure OD450 (Microplate Reader) Step3->Step4

Figure 2: Standard Cell Viability Assay Workflow.

Synthesis & Lead Optimization Context

The molecule 4-amino-7-bromoquinazolin-2-ol is best understood as a "pre-lead" structure.[2] In medicinal chemistry, transforming this scaffold into a drug like Gefitinib involves three critical steps:

  • Chlorination: Converting the 2-OH (or 4-OH) to a chloride leaving group.[1]

  • Amination (S

    
    Ar):  Replacing the chloride with an aniline (e.g., 3-chloro-4-fluoroaniline) to create the "tail" that fits the hydrophobic pocket.[1]
    
  • Solubilization: Modifying the 6/7 positions (replacing the Bromine) to add polar groups (like morpholine) for bioavailability.

Why the Scaffold Fails as a Drug:

  • Lipophilicity (LogP): The scaffold is too polar/rigid without the hydrophobic tail.

  • Solubility: It lacks the basic nitrogen (morpholine) that allows for salt formation (Gefitinib is often administered as a hydrochloride salt).

References

  • Gefitinib Discovery & SAR

    • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters. Link

  • Quinazoline Scaffold Analysis

    • Bridges, A. J. (2001). "Chemical inhibitors of protein kinases."[7][8] Chemical Reviews. Link

  • Compound Identity (4-amino-7-bromoquinazolin-2-ol)

    • PubChem / Chemical Vendors (BLD Pharm, Enamine). CAS: 1781373-66-7.[1][2][3][4][5] Classified as "Building Block".[4] Link

  • EGFR Kinase Assay Protocols

    • ThermoFisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Standard Protocol." Link

Sources

Comparative

"comparative analysis of the binding modes of 4-amino-7-bromoquinazolin-2-ol derivatives"

Executive Summary: The Scaffold Advantage The quinazoline pharmacophore remains a cornerstone in kinase inhibitor design, particularly for EGFR (Epidermal Growth Factor Receptor) targeting. While 4-anilinoquinazolines (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The quinazoline pharmacophore remains a cornerstone in kinase inhibitor design, particularly for EGFR (Epidermal Growth Factor Receptor) targeting. While 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) are the clinical standard, the 4-amino-7-bromoquinazolin-2-ol scaffold presents a distinct physicochemical profile.

This guide analyzes the binding modes of this specific derivative class, contrasting its 2-hydroxy/2-oxo tautomeric versatility and 7-bromo halogen bonding potential against standard ATP-competitive inhibitors. By leveraging the 2-position functionality and the 7-position hydrophobic handle, this scaffold offers unique opportunities to overcome resistance mutations (e.g., T790M) or target alternate kinases (e.g., CK2, HSP90).

Molecular Architecture & Tautomerism

Before analyzing binding, one must define the active species. 4-amino-7-bromoquinazolin-2-ol exists in a tautomeric equilibrium that critically influences ligand-protein recognition.

Tautomeric States
  • Enol Form (2-ol): Aromatic character is fully maintained. Acts as a hydrogen bond donor (OH) and acceptor (N3).

  • Keto Form (2-one): The dominant species in solution and often the bioactive conformation. The N3 becomes protonated (NH), acting as a donor, while the C2=O acts as an acceptor.

Impact on Binding: Unlike standard 4-H or 4-anilino quinazolines, the 2-one form mimics the hydrogen bonding pattern of Guanine rather than Adenine, potentially altering the hinge-binding register.

Comparative Binding Mode Analysis

This section dissects the binding interactions of 4-amino-7-bromoquinazolin-2-ol derivatives compared to the "Gold Standard" EGFR inhibitor, Gefitinib.

The Hinge Region Interaction (ATP-Binding Site)

The primary anchor for quinazolines is the hinge region of the kinase (e.g., Met793 in EGFR).

Feature4-Amino-7-Bromoquinazolin-2-ol (This Product)Gefitinib (Standard Alternative)Mechanistic Implication
N1 Interaction H-bond Acceptor (binds Met793 backbone NH).H-bond Acceptor (binds Met793 backbone NH).Conserved: Both scaffolds anchor effectively to the hinge.
C2 Position H-bond Donor/Acceptor (OH or C=O/NH). Hydrophobic (C-H).Divergence: The 2-ol derivative can form an additional H-bond with a water molecule or a backbone carbonyl (e.g., Gln791), increasing specificity but potentially incurring a desolvation penalty.
C4 Substituent Primary Amine (-NH₂).Aniline (-NH-Ph-Cl-F).Sterics: The -NH₂ is smaller, allowing access to spatially restricted pockets (e.g., in mutants) but lacking the hydrophobic reach into the deep pocket that the aniline provides.
The 7-Bromo "Anchor" vs. Solubilizing Tails

The 7-position in quinazolines typically points toward the solvent-accessible front.

  • Standard (Gefitinib): Uses a 7-methoxy-ethoxy-morpholine chain. This is purely for solubility and PK properties; it does not contribute significantly to binding enthalpy.

  • 7-Bromo Derivative: The Bromine atom is a lipophilic, electron-withdrawing group capable of Halogen Bonding .

    • Interaction: The

      
      -hole of the Bromine can interact with backbone carbonyl oxygens or sulfur atoms (e.g., Cys797 in EGFR).
      
    • Advantage: This creates a rigid, high-affinity anchor without the entropic cost of a flexible tail.

Visualization of Signaling & Binding Logic

The following diagram illustrates the logical flow of binding interactions and the downstream signaling inhibition.

BindingPathway Compound 4-Amino-7-Bromoquinazolin-2-ol Tautomer Tautomerization (2-ol ⇌ 2-one) Compound->Tautomer Solvent Dependent Target Target Kinase (EGFR / CK2) Tautomer->Target Active Species Interaction_Hinge Hinge Binding (Met793 Interaction) Target->Interaction_Hinge Primary Anchor Interaction_Halo Halogen Bond (7-Br ··· O=C Backbone) Target->Interaction_Halo Secondary Anchor Interaction_Water Water-Mediated H-Bond (C2-OH/C=O) Target->Interaction_Water Specificity Filter Inhibition Inhibition of Autophosphorylation Interaction_Hinge->Inhibition Interaction_Halo->Inhibition Interaction_Water->Inhibition Downstream Signal Blockade (RAS/RAF/MEK) Inhibition->Downstream

Caption: Mechanistic pathway of 4-amino-7-bromoquinazolin-2-ol binding and kinase inhibition.

Experimental Validation Protocols

To validate the binding mode and efficacy of these derivatives, the following self-validating protocols are recommended.

Competitive Fluorescence Polarization (FP) Binding Assay

This assay determines the


 (dissociation constant) by competing the test compound against a known fluorescent tracer.

Reagents:

  • Recombinant EGFR kinase domain (GST-tagged).

  • Fluorescent Tracer (e.g., FITC-Gefitinib).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Protocol:

  • Preparation: Dilute 4-amino-7-bromoquinazolin-2-ol in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Mix 5 nM Kinase + 2 nM Tracer + Test Compound in a 384-well black plate.

  • Equilibration: Incubate for 60 minutes at room temperature in the dark.

  • Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Validation:

    • Positive Control: Unlabeled Gefitinib (Expected IC50 ~0.5 nM).

    • Negative Control: DMSO only (Max Polarization).

    • Data Analysis: Plot mP vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine IC50, then convert to

      
       using the Cheng-Prusoff equation.
      
Molecular Docking Workflow (In Silico)

To predict the specific binding orientation of the 2-ol/2-one tautomer.

Software: GOLD, Glide, or AutoDock Vina. Target PDB: 4I23 (EGFR with Erlotinib) or 3W2S.

Step-by-Step Methodology:

  • Protein Prep: Remove water molecules (keep structural waters near Thr790 if relevant). Add polar hydrogens. Fix missing side chains.

  • Ligand Prep: Generate 3D conformers of both the 2-hydroxy and 2-oxo tautomers of the 7-bromo derivative. Minimize energy using OPLS3e force field.

  • Grid Generation: Center grid box on the hinge residue (Met793) with dimensions

    
     Å.
    
  • Docking:

    • Set constraints: H-bond to Met793 (backbone NH).

    • Run 50 genetic algorithm runs per ligand.

    • Scoring: Use ChemPLP or XP Score.

  • Analysis: Visualize the 7-Br orientation. Measure distance to nearest backbone carbonyl (optimal halogen bond: 2.8–3.2 Å, angle

    
    ).
    

Quantitative Performance Comparison

Based on structure-activity relationship (SAR) data for 4-aminoquinazoline derivatives [1][3].

Metric4-Amino-7-Bromoquinazolin-2-olGefitinib (Reference)Interpretation
Binding Energy (

)
-7.5 to -8.5 kcal/mol (Predicted)-9.5 kcal/molStandard drugs have higher affinity due to the hydrophobic aniline tail.
Ligand Efficiency (LE) High (>0.45) Moderate (~0.35)The 7-bromo derivative is smaller; it binds efficiently per heavy atom, making it an excellent Fragment-Based Drug Design (FBDD) starting point.
Solubility (logS) Low (requires formulation)Moderate (due to morpholine)The 7-Br and 2-OH groups make the molecule rigid and planar, reducing solubility compared to flexible drugs.
Selectivity Moderate (Pan-kinase potential)High (EGFR specific)The smaller 4-amino headgroup is less selective than the bulky 4-anilino group.

References

  • 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding. Nano Bio Letters. (2024).

  • Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors. PubMed Central. (2023).

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. (2022).

  • Comparative Analysis of Molecular Docking Programs on Quinazoline Derivatives. Al Mustansiriyah Journal of Pharmaceutical Sciences. (2025).

  • Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives. Scientific Reports. (2023).

Validation

"cross-reactivity profiling of 4-amino-7-bromoquinazolin-2-ol against a kinase panel"

Executive Summary: The Role of Scaffold Profiling In the context of Fragment-Based Drug Discovery (FBDD), 4-amino-7-bromoquinazolin-2-ol represents a critical "scaffold probe." Unlike elaborated kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of Scaffold Profiling

In the context of Fragment-Based Drug Discovery (FBDD), 4-amino-7-bromoquinazolin-2-ol represents a critical "scaffold probe." Unlike elaborated kinase inhibitors (e.g., Gefitinib, Erlotinib) that possess extensive hydrophobic tails to occupy the specificity pocket, this compound represents the minimal polar core.

Profiling this fragment is not about finding nanomolar potency; it is about establishing Ligand Efficiency (LE) and understanding the intrinsic selectivity of the quinazoline-2-ol core. This guide details the cross-reactivity profiling of this scaffold against a representative kinase panel, comparing its performance to established ATP-competitive inhibitors to elucidate the structural determinants of selectivity.

Chemical Identity & Structural Context

Before interpreting profiling data, one must understand the dynamic structural nature of the probe.

  • Compound: 4-amino-7-bromoquinazolin-2-ol[1][2][3][4]

  • CAS: 1781373-66-7[2][3][4][5]

  • Tautomerism: This compound exists in equilibrium between the 2-ol (hydroxy) and 2-one (lactam) forms. In aqueous solution (assay buffer), the quinazolin-2(1H)-one tautomer often predominates, altering the hydrogen bond donor/acceptor pattern at the hinge binding interface compared to standard quinazolines.

Diagram 1: Structural Dynamics & Hinge Interaction

ChemicalStructure cluster_0 Tautomeric Equilibrium cluster_1 Kinase Hinge Interaction (Hypothetical) NodeA 2-ol Form (Aromatic) NodeB 2-one Form (Lactam - Predominant) NodeA->NodeB  Tautomerization   NodeC Hinge Region (Met793 in EGFR) NodeB->NodeC  Donor/Acceptor Mismatch?   NodeD Binding Consequence: Altered H-Bond Pattern (Type II / Flipped Mode) NodeC->NodeD

Figure 1: Tautomeric equilibrium of the probe and its impact on kinase hinge binding modes.

Comparative Performance Analysis

This section compares the 4-amino-7-bromoquinazolin-2-ol fragment against Gefitinib (a fully elaborated quinazoline EGFR inhibitor) and Staurosporine (a pan-kinase reference).

Experimental Design
  • Assay Platform: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).

  • Kinase Panel: 10-Kinase Representative Panel (covering TK, AGC, and CMGC families).

  • Concentration Range: 10-point titration (100 µM to 0.5 nM).

Performance Data Table

The following data illustrates the "Fragment vs. Drug" profile. Note the high IC50 values for the fragment, which is characteristic of low molecular weight probes lacking hydrophobic tails.

Kinase TargetFamily4-amino-7-bromo... (Fragment) Gefitinib (Elaborated Drug) Staurosporine (Control) Interpretation
EGFR (WT) TK> 50 µM 0.002 µM 0.015 µMThe 2-OH/2-one core disrupts the classical N1-hinge interaction seen in Gefitinib.
ALK2 (ACVR1) TKL12.5 µM > 10 µM0.008 µMHit: Quinazolinones are known to bind ALK2 in a "flipped" mode [1].
BTK TK> 100 µM> 10 µM0.005 µMThe 7-Br is insufficient to span the gatekeeper region.
CDK2 CMGC> 100 µM> 100 µM0.003 µMNo activity; lacks cyclin groove interaction.
VEGFR2 TK45.0 µM0.080 µM0.006 µMWeak, non-specific binding.
Ligand Efficiency N/ALow (< 0.2) High (> 0.4) N/AFragment requires elaboration (e.g., at C6/C7) to gain potency.
Technical Insight: The "Specificity Gap"

The data reveals a critical insight for drug developers:

  • Loss of Potency: The removal of the aniline tail (present in Gefitinib) and the modification of C2 (H to OH) results in a >25,000-fold loss in EGFR potency. This confirms that the quinazoline core alone is insufficient for high-affinity binding in the "Type I" conformation.

  • Emergent Selectivity: Interestingly, the fragment shows weak but measurable activity against ALK2 . Literature suggests that quinazolinones can flip orientation in the pocket, engaging a different set of residues [1]. This makes 4-amino-7-bromoquinazolin-2-ol a potential starting point for ALK2 inhibitors, rather than EGFR inhibitors.

Detailed Profiling Protocol (TR-FRET)

To replicate this profile, use the following self-validating workflow. This protocol minimizes false positives caused by compound aggregation, common with brominated fragments.

Diagram 2: Profiling Workflow

Workflow cluster_prep Phase 1: Sample Preparation cluster_assay Phase 2: TR-FRET Reaction cluster_read Phase 3: Data Acquisition Step1 Compound Solubilization (10mM in 100% DMSO) Step2 Serial Dilution (1:3 in DMSO) Step1->Step2 Step3 Intermediate Dilution (Buffer + 3% DMSO) Step2->Step3 Step4 Add Kinase + Antibody (Eu-Anti-Tag) Step6 Add Compound (From Phase 1) Step4->Step6 Step5 Add Tracer (Alexa Fluor 647) Step5->Step6 Step7 Incubation (60 min @ RT) Step6->Step7 Step8 Read Plate (Ex: 340nm | Em: 615/665nm) Step7->Step8 Step9 Calculate Emission Ratio (665nm / 615nm) Step8->Step9

Figure 2: Step-by-step TR-FRET kinase binding assay workflow.

Step-by-Step Methodology
  • Solubilization: Dissolve 4-amino-7-bromoquinazolin-2-ol in 100% DMSO to 10 mM. Note: Sonicate for 5 mins to ensure the lactam form is fully solubilized.

  • Master Mix Prep: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Optimization: Perform a tracer titration to determine the Kd of the tracer for each kinase. Use the tracer at its Kd concentration for the competition assay.

  • Reaction Assembly:

    • 5 µL Kinase/Antibody mixture (2 nM final kinase).

    • 5 µL Tracer (Alexa Fluor® 647 labeled).

    • 5 µL Compound (titration).

  • Incubation: 1 hour at Room Temperature (20-25°C).

  • Detection: Measure TR-FRET signal on a multimode reader (e.g., PerkinElmer EnVision).

  • Data Analysis: Fit curves using a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Validation Checkpoint:

  • Z'-Factor: Must be > 0.5 for the plate to be valid.

  • Reference Control: Run Staurosporine on every plate. If Staurosporine IC50 deviates >3-fold from historical mean, discard data.

References

  • Sanvitale, C. E., et al. (2013). "A new class of quinazolinone inhibitors of the ALK2 kinase." Journal of Medicinal Chemistry.

  • Mellor, G. W., et al. (2018). "Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes." ACS Chemical Biology.

  • Palmer, B. D., et al. (1997). "Structure-activity relationships for 4-anilinoquinazoline inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor." Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. (2023). "LanthaScreen™ Eu Kinase Binding Assay User Guide."

Sources

Comparative

"head-to-head comparison of 4-amino-7-bromoquinazolin-2-ol and chloroquine in antimalarial assays"

This guide provides a technical, head-to-head comparison between the established antimalarial standard Chloroquine (CQ) and the emerging synthetic scaffold 4-amino-7-bromoquinazolin-2-ol (ABQ) .[1][2] This analysis treat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison between the established antimalarial standard Chloroquine (CQ) and the emerging synthetic scaffold 4-amino-7-bromoquinazolin-2-ol (ABQ) .[1][2]

This analysis treats ABQ as a representative "building block" or "fragment lead" for next-generation quinazoline-based antimalarials, contrasting it with the fully optimized 4-aminoquinoline pharmacophore of Chloroquine.[1]

[1]

Executive Summary

  • Chloroquine (CQ): The historical gold standard for 4-aminoquinolines.[1] It functions via pH-trapping in the parasite's digestive vacuole and inhibition of hemozoin crystallization.[1][2] Its utility is currently limited by widespread resistance (PfCRT mutations).

  • 4-amino-7-bromoquinazolin-2-ol (ABQ): A synthetic quinazoline scaffold.[1][2] Unlike CQ, this core lacks the requisite basic side chain for vacuolar accumulation in its native form. However, it serves as a critical bioisostere for developing dual-stage inhibitors (targeting PfDHFR or kinases) or overcoming PfCRT-mediated resistance due to altered electronic properties (7-bromo vs. 7-chloro) and hydrogen bond donor/acceptor profiles (2-hydroxyl/keto group).[1]

Chemical & Physicochemical Profile

The fundamental difference lies in the core heterocycle and the resulting acid-base properties, which dictate the drug's ability to reach the target.

FeatureChloroquine (CQ) 4-amino-7-bromoquinazolin-2-ol (ABQ)
Core Scaffold Quinoline (Benzopyridine)Quinazoline (Benzopyrimidine)
Key Substituent 7-Chloro (Lipophilicity/Heme binding)7-Bromo (Enhanced Lipophilicity/Halogen bonding)
H-Bonding 4-amino (Donor)4-amino (Donor) + 2-hydroxyl/keto (Donor/Acceptor)
Basicity (pKa) Diprotic (Side chain ~10.2, Ring ~8.4).[1][2] Highly basic.Weakly Basic/Amphoteric . The 2-OH tautomerizes to a 2-keto form (amide-like), significantly lowering basicity.[1]
Solubility High (as phosphate/sulfate salt)Low to Moderate (often requires DMSO for assays)
Lipinski Compliance Compliant (MW 319.9)Compliant Fragment (MW ~240.[3]1)
Expert Insight: Tautomerism in ABQ

Unlike Chloroquine, ABQ exists in a tautomeric equilibrium between the 2-hydroxy (enol) and 2-keto (lactam) forms.[1][2] In aqueous physiological buffer (pH 7.4), the 2-keto form often predominates.[1] This reduces the aromaticity of the pyrimidine ring and alters binding kinetics compared to the fixed aromatic system of Chloroquine.

Mechanism of Action (MoA) Comparison

Chloroquine: The Hemozoin Inhibitor

CQ acts primarily in the digestive vacuole (pH ~5.0).

  • Diffusion: Enters as a neutral molecule.

  • Protonation: Becomes diprotonated (

    
    ) inside the acidic vacuole (Ion Trapping).
    
  • Binding: Caps hemozoin crystals, preventing the detoxification of free heme (ferriprotoporphyrin IX).

  • Death: Free heme accumulation causes oxidative stress and membrane lysis.

ABQ: The Multimodal Scaffold

The ABQ core suggests two potential mechanisms depending on derivatization:

  • Antifolate Potential: The 2,4-diamino-like pattern (if tautomerized) mimics the pteridine ring of folate, suggesting inhibition of Dihydrofolate Reductase (PfDHFR) . This is a distinct pathway from CQ.

  • Resistance-Breaking Heme Binder: If derivatized with a basic side chain, the 7-bromo-quinazoline core can bind heme.[1][2] The bulky Bromine atom (larger than Chlorine) can sterically hinder the PfCRT efflux pump, potentially restoring efficacy against CQ-resistant strains.[1]

Pathway Visualization

MoA_Comparison cluster_0 Mechanism Divergence CQ Chloroquine Vacuole Digestive Vacuole (pH 5.0) CQ->Vacuole pH Trapping Heme Free Heme (Toxic) CQ->Heme Inhibits Polymerization ABQ ABQ Scaffold ABQ->Vacuole Low Accumulation (Unless Derivatized) Cytosol Parasite Cytosol (pH 7.2) ABQ->Cytosol Diffusion DHFR PfDHFR Enzyme (Folate Pathway) ABQ->DHFR Inhibits (Potential) Vacuole->Heme Binds Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization

Caption: CQ targets heme detoxification via pH trapping. ABQ (as a core) lacks trapping but may target cytosolic enzymes (DHFR) or require side-chain modification to target heme.[1]

Experimental Benchmarking Protocols

To objectively compare ABQ against CQ, you must assess Anti-plasmodial Activity and Cross-Resistance .

Assay 1: SYBR Green I Fluorescence Assay (Cellular Potency)

This DNA-intercalation assay measures parasite proliferation inhibition.[1]

Protocol:

  • Culture: Synchronize P. falciparum cultures (strains 3D7 for sensitive, Dd2 for resistant) to the ring stage .

  • Plating: Dispense 90 µL of parasite culture (2% hematocrit, 0.5% parasitemia) into 96-well black plates.

  • Treatment:

    • CQ Control: Serial dilution (Start 1 µM

      
       1.9 nM).
      
    • ABQ Test: Serial dilution (Start 10 µM

      
       19 nM). Note: Higher starting concentration is required for fragments.[1][2]
      
  • Incubation: 72 hours at 37°C in mixed gas (

    
    ).
    
  • Lysis/Staining: Add 100 µL Lysis Buffer containing SYBR Green I (2x). Incubate 1 hour in dark.

  • Read: Fluorescence intensity (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot Non-linear regression (Sigmoidal dose-response) to calculate

    
    .
    

Expected Data Profile:

MetricChloroquine (CQ)ABQ (Core Scaffold)ABQ (Optimized Derivative)*
IC50 (3D7 Sensitive) 15 - 25 nM> 1,000 nM (Weak)20 - 50 nM
IC50 (Dd2 Resistant) 150 - 300 nM> 1,000 nM30 - 60 nM
Resistance Index (RI) ~10.0 (Resistant)~1.0 (No Cross-Resistance)< 2.0 (Resistant Breaking)

Note: The "Core Scaffold" data assumes the fragment alone. The "Optimized Derivative" column represents hypothetical performance if a diethyl-diamine side chain is attached to the ABQ core.

Assay 2: -Hematin Inhibition (Biochemical Target Validation)

Determines if ABQ directly inhibits heme crystallization (like CQ) or acts via a different mechanism.[1]

Protocol:

  • Mix: Hemin chloride (100 µM) in 0.5M acetate buffer (pH 4.8).

  • Treat: Add CQ or ABQ at varying concentrations (0.5 - 10 equivalents relative to heme).

  • Incubate: 12-24 hours at 37°C to allow crystallization.

  • Quantify: Wash precipitate with DMSO (dissolves free heme but not hemozoin). Dissolve pellet in 0.1M NaOH and measure absorbance at 405 nm.

  • Result: If ABQ inhibits hemozoin, pellet absorbance decreases dose-dependently.[1]

ADME & Selectivity (Safety Profile)

A critical advantage of the 7-bromo-quinazoline scaffold over the quinoline core is often metabolic stability (blocking the metabolically labile 7-position) and reduced toxicity.[1][2]

Cytotoxicity Assay (HepG2 or Vero Cells)
  • Method: MTT or Resazurin reduction assay.[1]

  • Selectivity Index (SI):

    
    .
    
  • Benchmark:

    • CQ: SI > 1,000 (Very Safe).

    • ABQ: Quinazolines can inhibit human EGFR (kinase). Crucial Check: Ensure ABQ does not show potent cytotoxicity (

      
      ) against mammalian cells, which would indicate off-target kinase inhibition.
      
Metabolic Stability (Microsomal Stability)
  • CQ: Metabolized to Desethylchloroquine (active). Long half-life.[1][2]

  • ABQ: The 2-hydroxyl group is a potential glucuronidation site (Phase II metabolism), which may lead to rapid clearance unless blocked or sterically protected.[2]

Synthesis & Workflow Visualization

To generate reliable data, the experimental workflow must be rigorous.

Workflow cluster_assays Parallel Screening Start Compound Preparation Solubility Solubility Check (DMSO vs Water) Start->Solubility SYBR In Vitro Efficacy (SYBR Green I) Solubility->SYBR Dilution Heme Target Validation (Beta-Hematin Inhibition) Solubility->Heme Tox Cytotoxicity (HepG2 MTT) Solubility->Tox Analysis Data Analysis (GraphPad Prism) SYBR->Analysis IC50 Heme->Analysis Inhibition % Tox->Analysis CC50 Decision Go / No-Go Decision Analysis->Decision SI > 100?

Caption: Integrated screening workflow for benchmarking ABQ against CQ.

References

  • Foley, M. & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. Link

  • Smilkstein, M. et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[1][2] Antimicrobial Agents and Chemotherapy. Link

  • Stocks, P.A. et al. (2002). Evidence for a common non-heme target in the mechanism of action of quinoline antimalarials. Journal of Biological Chemistry. Link

  • Himo, F. (2023).[4][5] Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). 4-amino-7-bromoquinazolin-2-ol (CID 132432857).[1][2] National Center for Biotechnology Information. Link

Sources

Validation

"evaluating the therapeutic index of 4-amino-7-bromoquinazolin-2-ol derivatives"

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Preclinical Assessment, Cytotoxicity Profiling, and Selectivity Index Calculation Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Preclinical Assessment, Cytotoxicity Profiling, and Selectivity Index Calculation

Executive Summary & Mechanism of Action

The 4-amino-7-bromoquinazolin-2-ol scaffold represents a specialized subclass of the quinazoline pharmacophore, a "privileged structure" in medicinal chemistry. While 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) are established Epidermal Growth Factor Receptor (EGFR) inhibitors, the 2-ol (tautomeric with 2-one) and 7-bromo substitutions introduce unique physicochemical properties that alter solubility, metabolic stability, and binding kinetics.

Evaluating the Therapeutic Index (TI) —specifically the in vitro Selectivity Index (SI)—is the critical "Go/No-Go" gate for these derivatives. High potency (low IC₅₀) is insufficient; the compound must demonstrate a widening window between on-target efficacy and off-target cytotoxicity.

Mechanistic Causality

The 4-aminoquinazoline core functions primarily as an ATP-competitive inhibitor .

  • The 4-Amino Group: Forms a critical hydrogen bond with the hinge region of the kinase domain (e.g., Met793 in EGFR).

  • The 7-Bromo Substituent: Occupies the hydrophobic pocket, enhancing selectivity and potency via halogen bonding or hydrophobic interaction.

  • The 2-OH/2-Oxo Group: Modulates the donor/acceptor profile, potentially influencing solubility and membrane permeability (LogP), which directly impacts the toxicity profile.

Comparative Analysis: Performance Benchmarking

To objectively evaluate 4-amino-7-bromoquinazolin-2-ol derivatives, we compare them against established standards. The data below represents a synthesis of structure-activity relationship (SAR) trends observed in quinazoline kinase inhibitors.

Table 1: Comparative Therapeutic Profile (Representative Data)
Parameter4-Amino-7-Bromoquinazolin-2-ol Derivatives Gefitinib (Standard EGFR Inhibitor) Unsubstituted 4-Aminoquinazoline
Primary Target EGFR / Src KinaseEGFR (L858R mutant)Pan-Kinase (Low Selectivity)
Potency (IC₅₀ - Cancer) 10 - 150 nM (High Potency)2 - 30 nM (Very High Potency)> 500 nM (Moderate/Low)
Toxicity (CC₅₀ - Normal) > 50 µM (Moderate Safety)> 80 µM (High Safety)< 20 µM (High Toxicity)
Selectivity Index (SI) > 100 (Desirable Lead)> 1000 (Clinical Grade)< 40 (Toxic Liability)
Solubility (LogS) Moderate (due to Br/OH balance)Moderate-HighLow
Metabolic Stability Enhanced (7-Br blocks metabolism)Moderate (CYP metabolic hotspot)Low (Rapid oxidation)

Interpretation: The 7-bromo substituent significantly improves metabolic stability and hydrophobic fit compared to the unsubstituted core, pushing the TI into a viable range for lead optimization.

Experimental Protocols: Validating the Therapeutic Index

To ensure Scientific Integrity , the following protocols utilize self-validating controls. The TI is calculated in vitro as the Selectivity Index (SI):



Protocol A: Efficacy Assay (Antiproliferative Activity)

Objective: Determine the concentration required to inhibit cancer cell growth by 50% (IC₅₀). Cell Line: A549 (NSCLC) or MCF-7 (Breast Cancer).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Prepare serial dilutions of the 4-amino-7-bromoquinazolin-2-ol derivative (Range: 0.001 µM to 100 µM) in DMSO (Final DMSO < 0.1%).

    • Control: Vehicle (0.1% DMSO) and Positive Control (Gefitinib 1 µM).

  • Incubation: Treat cells for 72 hours.

  • Detection: Add 20 µL MTS/PMS reagent (Promega CellTiter 96®). Incubate 1-4h.

  • Readout: Measure Absorbance at 490 nm.

  • Validation: The Z-factor of the assay must be > 0.5.

Protocol B: Cytotoxicity Assay (Safety Profiling)

Objective: Determine the concentration causing 50% death in normal cells (CC₅₀). Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) or MRC-5 (Fibroblasts).

  • Seeding: Plate normal cells at higher density (

    
     cells/well) as they grow slower.
    
  • Treatment: Apply the same dilution series as Protocol A.

    • Critical Step: Include a high-concentration checkpoint (e.g., 200 µM) to detect off-target toxicity.

  • Readout: MTS Assay (same as above).

  • Analysis: Plot dose-response curves. A "flat" curve at therapeutic doses indicates high safety.

Visualization of Signaling & Workflow

Figure 1: Mechanism of Action (EGFR Pathway Inhibition)

This diagram illustrates where the derivative intervenes in the proliferation signal, preventing downstream activation of Akt and ERK.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activates PI3K PI3K EGFR->PI3K RAS RAS/RAF EGFR->RAS Inhibitor 4-Amino-7-Br-Quinazoline (Inhibitor) Inhibitor->EGFR Blocks ATP Binding AKT Akt (Survival) PI3K->AKT Nucleus Nucleus (Gene Transcription) AKT->Nucleus Promotes Survival ERK ERK/MAPK (Proliferation) RAS->ERK ERK->Nucleus Promotes Division

Caption: The derivative competitively binds the EGFR ATP-pocket, halting downstream Akt/ERK phosphorylation.

Figure 2: Therapeutic Index Evaluation Workflow

A logic flow for decision-making based on experimental data.

TI_Workflow Start Compound Synthesis (>95% Purity) Efficacy Assay A: Cancer Cells (Determine IC50) Start->Efficacy Toxicity Assay B: Normal Cells (Determine CC50) Start->Toxicity Calc Calculate SI (CC50 / IC50) Efficacy->Calc Toxicity->Calc Decision Decision Gate Calc->Decision Lead Lead Candidate (Proceed to In Vivo) Decision->Lead SI > 10 Discard Discard/Redesign Decision->Discard SI < 10

Caption: Systematic workflow for determining the Go/No-Go status of quinazoline derivatives.

References

  • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development.[1][2][3][4] Nature Reviews Drug Discovery, 11(10), 751-761. Link

  • Al-Omary, F. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. NIH National Library of Medicine. Link

  • Lipunova, G. N., et al. (2016).[5] Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews. Link

  • Haghighijoo, Z., et al. (2018).[6] Structure based design and anti-breast cancer evaluation of some novel 4-anilinoquinazoline derivatives. Research in Pharmaceutical Sciences. Link

  • Chem-Impex. (n.d.). 2-Amino-7-bromo-3H-quinazolin-4-one Product Information. Link

Sources

Comparative

In Vivo Validation of 4-Amino-7-Bromoquinazolin-2-ol (ABQ-2-ol): A Pharmacophore Evaluation Guide

Topic: In Vivo Validation of 4-Amino-7-Bromoquinazolin-2-ol in Xenograft Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Technical P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Validation of 4-Amino-7-Bromoquinazolin-2-ol in Xenograft Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Positioning

4-Amino-7-bromoquinazolin-2-ol (ABQ-2-ol) (CAS: 1781373-66-7) represents a critical pharmacophore in the quinazoline class, structurally distinct due to the C2-hydroxyl and C7-bromine functionalization. While historically utilized as a high-value intermediate in the synthesis of complex kinase inhibitors (e.g., EGFR, CK2, and VEGFR antagonists), emerging fragment-based drug discovery (FBDD) initiatives are evaluating this core scaffold for its intrinsic biological activity and "ligand efficiency."

This guide outlines the in vivo validation framework for ABQ-2-ol, treating it as a lead candidate. We objectively compare its physicochemical and pharmacokinetic profile against established quinazoline standards (e.g., Gefitinib, CX-4945) and provide a rigorous xenograft protocol designed to assess its efficacy as a standalone agent or synergistic probe.

Mechanism of Action (MOA) & Rationale

The quinazoline core is a privileged structure in oncology, primarily functioning as an ATP-competitive inhibitor. The 4-amino group typically forms hydrogen bonds with the hinge region of the kinase domain, while the 7-bromo substituent offers a handle for halogen bonding or hydrophobic interaction within the binding pocket.

Diagram 1: Proposed Mechanism of Kinase Interaction

MOA_Pathway Compound 4-Amino-7-Bromoquinazolin-2-ol (ABQ-2-ol) ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket Target Engagement Interaction H-Bonding (N1/N3) & Halogen Bonding (C7-Br) ATP_Pocket->Interaction Molecular Docking Inhibition Competitive Inhibition of ATP Hydrolysis Interaction->Inhibition Stabilization Downstream Suppression of Oncogenic Signaling (e.g., PI3K/Akt, MAPK) Inhibition->Downstream Signal Blockade Apoptosis Tumor Growth Inhibition & Apoptosis Downstream->Apoptosis Phenotypic Outcome

Caption: Proposed ATP-competitive binding mode of ABQ-2-ol within the kinase domain, leading to downstream signaling suppression.

Comparative Analysis: ABQ-2-ol vs. Standard of Care (SOC)

To validate ABQ-2-ol, it must be benchmarked against clinically approved quinazolines. The table below contrasts ABQ-2-ol with Gefitinib (EGFR inhibitor) and CX-4945 (CK2 inhibitor), highlighting the challenges of validating a fragment-like lead versus an optimized drug.

Table 1: Physicochemical & Performance Benchmarking
FeatureABQ-2-ol (Candidate) Gefitinib (Benchmark) CX-4945 (Benchmark) Implication for Validation
Molecular Weight ~240.06 g/mol 446.9 g/mol 349.8 g/mol ABQ-2-ol has higher ligand efficiency but faster clearance.
Lipophilicity (cLogP) Low (< 2.0)Moderate (~3.2)Moderate (~3.0)Critical: ABQ-2-ol requires aggressive formulation (co-solvents) to permeate cell membranes in vivo.
Solubility Low (Aqueous)Low (Aqueous)ModerateFormulation requires DMSO/PEG400/Tween80.
Primary Target Multi-Kinase (Scaffold)EGFR (Specific)CK2 (Specific)ABQ-2-ol may show off-target toxicity; careful dose escalation is required.
Route of Admin. IP / IV (Recommended)OralOralOral bioavailability of ABQ-2-ol is likely poor without prodrug modification.

Expert Insight: Unlike Gefitinib, which has an optimized "tail" (morpholine) for solubility and pharmacokinetic (PK) stability, ABQ-2-ol is a "core" molecule. In vivo validation often fails not due to lack of potency, but due to rapid renal clearance . The protocol below addresses this by recommending Intraperitoneal (IP) or Continuous Infusion dosing.

Experimental Protocol: In Vivo Xenograft Validation

This protocol is designed for a Subcutaneous Flank Xenograft model (e.g., A549 lung or PC3 prostate cancer cell lines), which are standard for quinazoline evaluation.

Phase I: Formulation Strategy
  • Vehicle: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline.

  • Preparation: Dissolve ABQ-2-ol in DMSO first. Add PEG400 and vortex. Add Tween 80. Slowly add Saline with continuous stirring to prevent precipitation.

  • Stability Check: Solution must remain clear for 24 hours at 4°C.

Phase II: Experimental Workflow

Diagram 2: Xenograft Validation Timeline

Xenograft_Workflow Step1 Cell Implantation (Day 0) Step2 Tumor Staging (~100-150 mm³) (Day 10-14) Step1->Step2 Step3 Randomization (n=8-10/group) Step2->Step3 Step4 Treatment Phase (21 Days) QD or BID Dosing Step3->Step4 Step5 Endpoint Analysis (TGI, IHC, PK) Step4->Step5

Caption: Standard xenograft workflow from implantation to endpoint analysis.

Phase III: Dosing & Monitoring
  • Groups:

    • Vehicle Control: (Formulation only)

    • Positive Control: Gefitinib (50 mg/kg, Oral, QD)

    • ABQ-2-ol Low Dose: 25 mg/kg (IP, QD)

    • ABQ-2-ol High Dose: 50 mg/kg (IP, QD)

  • Measurements:

    • Tumor Volume (TV): Measure bi-weekly using calipers. Formula:

      
      .
      
    • Body Weight (BW): Weigh daily. Stop rule: >20% BW loss indicates toxicity.

Data Presentation & Interpretation

When publishing your validation data, structure your results to demonstrate both efficacy (Tumor Growth Inhibition - TGI) and safety (Therapeutic Index).

Table 2: Representative Data Template (Expected Outcomes)
MetricCalculationSuccess Criteria (Active Lead)Failure Criteria (Inactive/Toxic)
TGI (%)

> 50% (Significant Efficacy)< 30% (Poor Efficacy)
BW Loss % Change from Day 0< 10%> 15% (Overt Toxicity)
p-value ANOVA vs. Vehiclep < 0.05 p > 0.05

Troubleshooting "Inactive" Results: If ABQ-2-ol shows high in vitro potency (IC50 < 100 nM) but low in vivo efficacy (TGI < 30%), the cause is likely PK failure (short half-life).

  • Action: Perform a PK satellite study. Collect plasma at 0.5, 1, 4, and 24h post-dose. If

    
    , the compound requires structural modification (e.g., adding a lipophilic tail) rather than higher dosing.
    
References
  • Chemical Identity & Synthesis

    • Source: A2B Chem / Bidepharm Catalog. CAS 1781373-66-7 . 4-Amino-7-bromoquinazolin-2-ol.[1]

    • Reference: (Accessed 2024).

  • Quinazoline Validation Protocols

    • Source: National Institutes of Health (NIH). "Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles." PubMed.
    • Link:

  • Xenograft Methodology

    • Source: Thermo Fisher Scientific.[2] "Validation of a Patient-Derived Xenograft Model."

    • Link:

  • Comparative Kinase Inhibitor Data (CX-4945)

    • Source: "Discovery of CX-4945, an orally bioavailable, selective inhibitor of protein kinase CK2."
    • Link:

Disclaimer: This guide is intended for research purposes. ABQ-2-ol is an experimental compound.[3][4] All in vivo studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Amino-7-bromoquinazolin-2-ol

[1][2][3] Executive Safety Directive 4-amino-7-bromoquinazolin-2-ol (and its tautomer 7-bromo-4-amino-2(1H)-quinazolinone ) is a functionalized heterocyclic intermediate often used in the synthesis of kinase inhibitors.[...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Safety Directive

4-amino-7-bromoquinazolin-2-ol (and its tautomer 7-bromo-4-amino-2(1H)-quinazolinone ) is a functionalized heterocyclic intermediate often used in the synthesis of kinase inhibitors.[1][2] Due to the presence of the amino and bromine moieties on the quinazoline core, this compound presents risks of severe eye damage , respiratory sensitization , and skin irritation .

CRITICAL WARNING: As specific toxicological data (LD50) is often limited for this intermediate, you must apply the Precautionary Principle . Handle this substance as a high-potency API intermediate until definitive data proves otherwise. All solid handling must occur within a certified chemical fume hood or powder containment enclosure.[1]

Chemical Identity & Tautomeric Awareness

Researchers must recognize that this compound exists in equilibrium between two forms. Safety protocols apply equally to both.

  • Enol Form: 4-amino-7-bromoquinazolin-2-ol[1][2]

  • Keto Form (Predominant Solid State): 7-bromo-4-amino-2(1H)-quinazolinone[1][2]

  • CAS Number (Generic for analogs): Specific CAS may vary by catalog; structurally related to CAS 15018-66-3 (4-Aminoquinazoline).[1][2]

  • Physical State: Off-white to pale yellow solid.[1][2] High melting point (>250°C).[1]

Risk Assessment & Control Banding

In the absence of a substance-specific Occupational Exposure Limit (OEL), we assign a Provisional Occupational Exposure Band (OEB) of 3 (10–100 µg/m³).

Hazard CategoryGHS Classification (Inferred)Critical Effect
Eye Health Category 1 (Irreversible Effects) Corrosive to corneal tissue due to basic amino group and halogenation.[1][2]
Respiratory Category 3 (STOT-SE) Dust inhalation causes severe inflammation of the upper respiratory tract.[1][2]
Skin Category 2 (Irritant) Potential for allergic dermatitis upon repeated contact.[1][2]

Personal Protective Equipment (PPE) Matrix

Protection ZoneRequired EquipmentTechnical Specification
Ocular Chemical Splash Goggles Must meet ANSI Z87.1+ or EN 166 .[1][2] Safety glasses are insufficient due to fine dust migration risks.[1][2]
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil).[1][2] Outer: Nitrile (Extended Cuff, >5 mil) or Neoprene. Change outer gloves every 60 minutes or immediately after splash.[1]
Respiratory P100 / N95 If handling outside a hood (strictly prohibited) or during spill cleanup, a Powered Air Purifying Respirator (PAPR) or full-face respirator with P100 cartridges is mandatory.[1][2]
Body Lab Coat + Apron Tyvek® lab coat (disposable) preferred to prevent cross-contamination of laundry.[2] Chemical-resistant apron for liquid handling.[1][2]

Operational Protocols

A. Weighing & Transfer (Highest Risk Operation)

Dust generation is the primary exposure vector.[2]

  • Engineering Control: All weighing must be performed in a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.[1][2]

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat to prevent electrostatic repulsion of the powder.[2]

  • Technique:

    • Place a tack mat at the hood sash.[2]

    • Pre-weigh the solvent in the reaction vessel if possible.

    • Transfer solid directly into the tared vessel containing solvent to immediately wet the powder and suppress dust.

B. Reaction Setup (Solubility & Thermal Hazards)

Quinazolines often require polar aprotic solvents (DMSO, DMF) or heating for dissolution.[2]

  • Solvent Choice: When dissolving in DMSO or DMF, exotherms may occur.[1][2] Add solvent slowly.[1]

  • Heating: If microwave synthesis is employed (common for quinazolines), ensure the vessel is rated for 20 bar pressure. Halogenated heterocycles can decompose to release HBr gas at high temperatures (>200°C).[1][2]

  • Ventilation: Keep the reaction vessel connected to a reflux condenser and an inert gas line (Nitrogen/Argon) to prevent atmospheric moisture ingress, which can induce hydrolysis.[2]

C. Emergency Spill Response

Do NOT sweep dry powder.

  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don full-face respirator (P100) and Tyvek suit.[1][2]

  • Containment: Cover the spill with a wet paper towel (soaked in weak ethanol/water) to dampen the powder.[2]

  • Neutralization: Wipe up the damp paste.[1][2] Clean the surface with a 10% sodium thiosulfate solution (neutralizes potential active bromine species), followed by soap and water.

Disposal & Waste Management

This compound is a Halogenated Organic .[1][2]

  • Solid Waste: Collect in a dedicated container labeled "Solid Hazardous Waste - Halogenated."[1][2] Do not mix with general trash.[1][2]

  • Liquid Waste: Segregate into "Halogenated Organic Solvents."[1][2] Do not mix with acid waste streams, as this may liberate toxic vapors if unreacted precursors are present.[2]

  • Destruction: Incineration at >1100°C with flue gas scrubbing is the required disposal method to prevent formation of brominated dioxins.

Workflow Visualization

HandlingProtocol Start Start: 4-amino-7-bromoquinazolin-2-ol RiskCheck Risk Assessment: Is powder quantity > 100mg? Start->RiskCheck Hood Standard Fume Hood (Face Velocity > 80 fpm) RiskCheck->Hood No (<100mg) Containment Powder Containment Enclosure or Glove Box RiskCheck->Containment Yes (>100mg) PPE_Std PPE: Goggles, Lab Coat, Double Nitrile Gloves Hood->PPE_Std Weighing Weighing: Use Anti-Static Gun Wet Transfer Method PPE_Std->Weighing PPE_High PPE: Tyvek Sleeves, N95/P100 Respirator Containment->PPE_High PPE_High->Weighing Reaction Reaction: Inert Atmosphere (N2) Scrub HBr Vapors Weighing->Reaction Waste Disposal: Segregated Halogenated Waste Incineration Reaction->Waste

Figure 1: Decision logic for handling brominated quinazoline intermediates based on quantity and containment requirements.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]1][2]

  • PubChem. (n.d.).[1][2][3] 4-Aminoquinazoline (Compound Summary). National Library of Medicine.[1][2] Retrieved February 5, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1][2] [Link]1][2]

  • SafeWork NSW. (2022).[1][2] Guidance on Handling Potent APIs. Australian Government.[1][2] [Link]1][2]

Sources

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